2-Hydroxy atorvastatin calcium salt
Beschreibung
Eigenschaften
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCWNJZXNVSDOU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of 2-Hydroxy Atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is extensively prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is largely attributed to its ability to competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Upon oral administration, atorvastatin undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the gut and liver.[4][5] This metabolic process generates several derivatives, with 2-hydroxy atorvastatin (also known as ortho-hydroxy atorvastatin) being one of the principal active metabolites.[6][7] Accumulating evidence indicates that 2-hydroxy atorvastatin is not merely a byproduct but a pharmacologically active entity that significantly contributes to the overall therapeutic and potentially pleiotropic effects of atorvastatin.[6][8][9] This technical guide provides an in-depth exploration of the biological activity of 2-hydroxy atorvastatin, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Biological Activities
The biological functions of 2-hydroxy atorvastatin are multifaceted, extending beyond its primary role in cholesterol reduction. Key activities include potent inhibition of HMG-CoA reductase, significant antioxidant effects, and modulation of various cellular signaling pathways.
HMG-CoA Reductase Inhibition
Like its parent compound, 2-hydroxy atorvastatin is a potent competitive inhibitor of HMG-CoA reductase.[8][9] This inhibition is central to the lipid-lowering effects of atorvastatin therapy. The in vitro inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase is comparable to that of atorvastatin itself, underscoring its significant contribution to the overall pharmacological effect.[8][9] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to atorvastatin and its active metabolites, including 2-hydroxy atorvastatin.[3][9]
Antioxidant Properties
Beyond its impact on cholesterol synthesis, 2-hydroxy atorvastatin exhibits notable antioxidant activity.[4] It has been shown to inhibit lipid hydroperoxide formation and copper sulfate-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner.[4] This antioxidant capacity may contribute to the pleiotropic cardiovascular benefits of atorvastatin, which are independent of its lipid-lowering effects.
Modulation of Cellular Signaling Pathways
2-hydroxy atorvastatin has been demonstrated to influence several key intracellular signaling pathways, suggesting a broader role in cellular regulation.
-
Pregnane X Receptor (PXR) Activation: 2-hydroxy atorvastatin, along with other atorvastatin metabolites, acts as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[10][11] Activation of PXR by 2-hydroxy atorvastatin can induce the expression of cytochrome P450 enzymes, such as CYP3A4.[11]
-
CREB Phosphorylation and Neuroprotection: In the context of the central nervous system, 2-hydroxy atorvastatin has demonstrated neuroprotective effects. It has been shown to reduce cell death induced by oxygen-glucose deprivation in primary rat cortical neurons.[4] This neuroprotective activity is associated with an increase in the phosphorylation of the cAMP-response-element-binding protein (CREB) in GABAergic neurons.[4]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of 2-hydroxy atorvastatin.
| Compound | HMG-CoA Reductase Inhibition IC50 (nM) | Reference |
| Atorvastatin | 3.71 | [8] |
| 2-Hydroxy Atorvastatin | 5.54 | [8] |
| 4-Hydroxy Atorvastatin | 3.29 | [8] |
Table 1: In vitro HMG-CoA Reductase Inhibitory Activity.
| Compound | PXR Activation (Fold Induction) | Concentration (µM) | Reference |
| Atorvastatin | ~4 | 10 | [10] |
| 2-Hydroxy Atorvastatin | ~6 | 10 | [10] |
| Atorvastatin Lactone | ~7 | 10 | [10] |
Table 2: Pregnane X Receptor (PXR) Activation in a Reporter Gene Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HMG-CoA Reductase Inhibition Assay
This protocol is adapted from commercially available HMG-CoA reductase activity assay kits and published methodologies.[4][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-hydroxy atorvastatin on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified HMG-CoA reductase enzyme (e.g., from rat liver microsomes)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
2-hydroxy atorvastatin and atorvastatin (for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a series of dilutions of 2-hydroxy atorvastatin and atorvastatin in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the respective inhibitor dilutions.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.
-
Immediately start the kinetic measurement of absorbance at 340 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).
-
The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Antioxidant Activity
This protocol is a generalized procedure based on standard TBARS assay methodologies.[7][9]
Objective: To assess the ability of 2-hydroxy atorvastatin to inhibit lipid peroxidation.
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.
Materials:
-
Sample containing lipids susceptible to oxidation (e.g., human LDL or liposomes)
-
Oxidizing agent (e.g., copper sulfate)
-
2-hydroxy atorvastatin
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard for calibration curve
-
Spectrophotometer
Procedure:
-
Incubate the lipid-containing sample with the oxidizing agent in the presence and absence of various concentrations of 2-hydroxy atorvastatin.
-
Stop the reaction and precipitate proteins by adding TCA solution.
-
Centrifuge the samples to pellet the precipitate.
-
Add TBA solution to the supernatant.
-
Heat the samples at 95°C for a defined period (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at approximately 532 nm.
-
Quantify the amount of TBARS formed using a standard curve generated with MDA.
-
Calculate the percentage of inhibition of lipid peroxidation by 2-hydroxy atorvastatin.
PXR Activation Reporter Gene Assay
This protocol is based on published studies investigating the interaction of atorvastatin metabolites with PXR.[10][11]
Objective: To determine the ability of 2-hydroxy atorvastatin to activate the Pregnane X Receptor (PXR).
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PXR response elements. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression plasmid for human PXR
-
Reporter plasmid containing a PXR-responsive promoter driving a luciferase gene
-
Transfection reagent
-
2-hydroxy atorvastatin and a known PXR agonist (e.g., rifampicin) as a positive control
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the hepatoma cells with the PXR expression plasmid and the PXR reporter plasmid.
-
After transfection, treat the cells with various concentrations of 2-hydroxy atorvastatin or the positive control for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving 2-hydroxy atorvastatin.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. sketchviz.com [sketchviz.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. A comparative study of the in vitro antioxidant activity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- 12. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy Atorvastatin Calcium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is renowned for its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Following oral administration, atorvastatin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of pharmacologically active hydroxylated metabolites.[1][2] Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a major active metabolite that significantly contributes to the overall therapeutic effect of the parent drug.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy atorvastatin calcium salt, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase.[6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1][2] By binding to the active site of HMG-CoA reductase, 2-hydroxy atorvastatin blocks the endogenous production of cholesterol in the liver.[1][2] This reduction in intracellular cholesterol levels stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[7][8] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[7][8]
The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[4][9] This highlights the crucial role of 2-hydroxy atorvastatin in the sustained lipid-lowering effects observed with atorvastatin therapy.
Quantitative Data
The inhibitory potency of atorvastatin and its metabolites against HMG-CoA reductase is a key determinant of their clinical efficacy. While the IC50 value for the parent atorvastatin is well-established, specific quantitative data for its metabolites are less commonly reported. However, available research indicates that 2-hydroxy atorvastatin exhibits a similar inhibitory potency to the parent compound.
| Compound | Target | IC50 Value (nM) | Ki Value (nM) | Reference(s) |
| Atorvastatin | HMG-CoA Reductase | 8 | 14 | [10] |
| 2-Hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin | Not Widely Reported | [6] |
| Atorvastatin | Human SV-SMC proliferation | 390 | - | [11] |
| Atorvastatin | Human SV-SMC invasion | 2390 | - | [11] |
Signaling and Metabolic Pathways
The pharmacological effect of this compound is centered on the cholesterol biosynthesis pathway and the subsequent regulation of LDL receptor expression.
Caption: Inhibition of HMG-CoA reductase by 2-hydroxy atorvastatin.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds like 2-hydroxy atorvastatin on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[7][8][12][13]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer from a concentrated stock. Pre-warm the buffer to 37°C before use.
-
Reconstitute HMG-CoA Reductase enzyme in the 1x Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
Reconstitute NADPH and HMG-CoA in ultrapure water or 1x Assay Buffer to their final concentrations. Keep on ice.
-
Prepare a stock solution of this compound and create serial dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in the specified order to each well:
-
Assay Buffer
-
Inhibitor solution (2-hydroxy atorvastatin or vehicle control)
-
NADPH solution
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of 2-hydroxy atorvastatin relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for HMG-CoA reductase inhibition assay.
Conclusion
This compound, a major active metabolite of atorvastatin, plays a pivotal role in the lipid-lowering efficacy of its parent drug. Its mechanism of action, centered on the potent and competitive inhibition of HMG-CoA reductase, leads to a significant reduction in cholesterol synthesis and an increase in LDL cholesterol clearance from the circulation. The equipotency of 2-hydroxy atorvastatin to its parent compound underscores the importance of considering metabolic activation in drug development and clinical pharmacology. The standardized experimental protocols for assessing HMG-CoA reductase inhibition provide a robust framework for the continued investigation of novel statins and other lipid-lowering agents. This in-depth understanding of the core mechanism of 2-hydroxy atorvastatin is essential for researchers and professionals dedicated to advancing cardiovascular therapeutics.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. assaygenie.com [assaygenie.com]
- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacokinetic Profile of 2-Hydroxy Atorvastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-hydroxy atorvastatin, the primary active metabolite of the widely prescribed cholesterol-lowering agent, atorvastatin. This document summarizes key pharmacokinetic parameters, details common experimental protocols for its quantification, and illustrates the metabolic pathways and analytical workflows involved.
Introduction
Atorvastatin, administered orally as its calcium salt, undergoes extensive first-pass metabolism in the gut wall and liver, resulting in low systemic bioavailability of the parent drug (approximately 14%).[1][2] However, its therapeutic efficacy is largely attributed to its pharmacologically active metabolites, primarily 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and to a lesser extent, 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1] These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Understanding the pharmacokinetic profile of 2-hydroxy atorvastatin is therefore crucial for a complete assessment of atorvastatin's overall clinical efficacy and for the development of new drug formulations and combination therapies.
Pharmacokinetic Parameters
The pharmacokinetic parameters of 2-hydroxy atorvastatin have been characterized in several studies, typically following the oral administration of atorvastatin calcium. The data exhibit significant inter-individual variability.
Table 1: Summary of Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin in Healthy Human Subjects
| Parameter | Value | Study Population & Dose | Citation |
| Cmax (ng/mL) | 5.78 | Healthy Chinese Males (20 mg Atorvastatin) | |
| ~20-70 (for major metabolites) | Hypercholesterolaemic Haemodialysis Patients (40-80 mg Atorvastatin) | [4] | |
| AUC (ng·h/mL) | 46.9 | Healthy Chinese Males (20 mg Atorvastatin) | [5] |
| 47.32 | Healthy Chinese Males (20 mg Atorvastatin) | ||
| Tmax (h) | ~1-2 (for parent drug) | Healthy Volunteers | [6] |
| t1/2 (h) | 18-22 | Hypercholesterolaemic Haemodialysis Patients | [4] |
Note: Data for Tmax and t1/2 specifically for 2-hydroxy atorvastatin are not as consistently reported as for the parent drug. The half-life of HMG-CoA reductase inhibitory activity, which is influenced by the active metabolites, is estimated to be 20 to 30 hours.[3]
Metabolism and Elimination
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme, with a minor contribution from CYP3A5, to form its hydroxylated metabolites.[7] 2-hydroxy atorvastatin is the major active metabolite. Both atorvastatin and its metabolites can undergo further metabolism via glucuronidation and can also exist in equilibrium with their corresponding inactive lactone forms.[1][7] The elimination of atorvastatin and its metabolites is primarily through biliary secretion.[7]
Experimental Protocols for Quantification
The quantification of 2-hydroxy atorvastatin in biological matrices, primarily human plasma, is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation
A critical step in the analysis is the extraction of the analyte from the plasma matrix. Two common methods are employed:
-
Solid-Phase Extraction (SPE): This is a widely used technique that provides a cleaner extract.
-
Sample Pre-treatment: Plasma samples (e.g., 0.1 mL) are often pre-treated with a buffer, such as ammonium acetate, to adjust the pH.[8] An internal standard (e.g., d5-atorvastatin) is added.[1]
-
Cartridge Conditioning: SPE cartridges (e.g., Oasis HLB) are conditioned with methanol followed by the equilibration buffer.[8]
-
Sample Loading and Washing: The pre-treated plasma sample is loaded onto the cartridge. The cartridge is then washed with an aqueous solution to remove interfering substances.
-
Elution: The analyte and internal standard are eluted from the cartridge using an organic solvent, typically methanol or a mixture of methanol and water.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Protein Precipitation: A simpler and faster method, though it may result in a less clean extract.
-
Precipitation: A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample (e.g., in a 3:1 ratio).[9]
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Conditions
The specific parameters for the LC-MS/MS analysis can vary between laboratories, but a general protocol is outlined below.
Table 2: Typical LC-MS/MS Parameters for 2-Hydroxy Atorvastatin Quantification
| Parameter | Typical Conditions | Citation |
| LC System | Waters Alliance 2790 HPLC or similar | [8] |
| Column | C18 column (e.g., Genesis C18, 2.1 x 50 mm, 4 µm) | [8] |
| Mobile Phase | Acetonitrile and water with an additive (e.g., 0.1% acetic acid or 2 mM ammonium formate and 0.2% formic acid) | [8][9] |
| Flow Rate | 0.2 - 0.4 mL/min | [8][9] |
| Injection Volume | 15 - 20 µL | [8][9] |
| MS System | Triple quadrupole mass spectrometer (e.g., API 3000, TSQ Quantum Ultra) | [8][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [9] |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for 2-hydroxy atorvastatin (e.g., 575.2 -> 440.2) and internal standard | [1] |
Conclusion
The pharmacokinetic profile of 2-hydroxy atorvastatin is a critical component of the overall therapeutic effect of atorvastatin. While its formation via CYP3A4-mediated metabolism from the parent drug is well-established, direct pharmacokinetic parameters for the metabolite itself can show variability. The quantification of 2-hydroxy atorvastatin in clinical and research settings relies on sensitive and specific LC-MS/MS methods. The detailed protocols and summarized data presented in this guide provide a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research. Further studies focusing on the specific pharmacokinetic characteristics of 2-hydroxy atorvastatin will continue to enhance our understanding of atorvastatin's clinical profile.
References
- 1. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects [frontiersin.org]
- 7. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 3A4 in the Bioactivation of Atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic activation of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. A comprehensive understanding of this metabolic pathway is paramount for drug development, clinical pharmacology, and the prediction of drug-drug interactions. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
Atorvastatin is administered as an active drug, but its therapeutic efficacy is significantly enhanced by its biotransformation into active hydroxylated metabolites.[1] The primary enzyme responsible for this hydroxylation is CYP3A4, which is highly expressed in the liver and intestines.[2] This metabolic process leads to the formation of two major active metabolites: ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin.[3][4] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase, thereby contributing significantly to the overall cholesterol-lowering effect of atorvastatin.[5][6] Approximately 70% of the circulating inhibitory activity of HMG-CoA reductase is attributed to these active metabolites.[1][3]
Quantitative Analysis of Atorvastatin Metabolism by CYP3A4
The kinetics of atorvastatin metabolism by CYP3A4 have been characterized in vitro, providing valuable insights into the enzyme's efficiency and capacity to form 2-hydroxy atorvastatin. The following table summarizes key kinetic parameters for the formation of ortho-hydroxyatorvastatin by recombinant human CYP3A4. The data indicates that the metabolism of atorvastatin by CYP3A4 can exhibit substrate inhibition kinetics.[7]
| Parameter | Value (for ortho-Hydroxylation) | Unit | Reference |
| Vmax | 19.9 (± 3.1) | pmol/min/pmol P450 | [7] |
| Km | 30.5 (± 9.2) | µM | [7] |
| Ksi | 309.3 (± 100.8) | µM | [7] |
| CLint | 0.65 | mL/min/pmol P450 | [7] |
Vmax: Maximum reaction velocity; Km: Michaelis-Menten constant (substrate concentration at half Vmax); Ksi: Substrate inhibition constant; CLint: Intrinsic clearance (Vmax/Km)
In addition to the kinetic parameters of the primary isoform, the relative contribution of CYP3A4 and its closely related isoform, CYP3A5, to the overall metabolism of atorvastatin has been estimated. In vitro studies have demonstrated that CYP3A4 is the major contributor.[8]
| Enzyme | Contribution to Atorvastatin Metabolism | Reference |
| CYP3A4 | ~85% | [8][9] |
| CYP3A5 | ~15% | [8][9] |
Experimental Protocols for Studying Atorvastatin Metabolism
The characterization of CYP3A4's role in 2-hydroxy atorvastatin formation relies on a combination of in vitro and analytical techniques. Below are representative protocols for conducting such studies.
3.1. In Vitro Incubation with Human Liver Microsomes or Recombinant CYP3A4
This protocol is designed to assess the metabolism of atorvastatin by human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.
-
Materials:
-
Atorvastatin
-
Human Liver Microsomes (pooled) or recombinant human CYP3A4/CYP3A5
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
-
Procedure:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the HLMs or recombinant enzyme with the potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding atorvastatin at various concentrations (e.g., 0-500 µM) and the NADPH-regenerating system to the pre-incubated mixture.[7]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis by UPLC-MS/MS.
-
3.2. Quantification of Atorvastatin and its Metabolites by UPLC-MS/MS
This protocol outlines the analytical method for the simultaneous quantification of atorvastatin and 2-hydroxy atorvastatin.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 µm)[10][11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier (e.g., 0.05% formic acid).[10][11]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4-0.6 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions (Representative):
-
Data Analysis:
-
Construct calibration curves for atorvastatin and 2-hydroxy atorvastatin using known concentrations of standards.
-
Quantify the concentrations of the parent drug and metabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curves.
-
Visualizing the Metabolic Pathway and Experimental Workflow
4.1. Atorvastatin Metabolic Pathway
The following diagram illustrates the central role of CYP3A4 in the conversion of atorvastatin to its active 2-hydroxy metabolite.
4.2. Experimental Workflow for In Vitro Metabolism Studies
This diagram outlines the typical workflow for an in vitro experiment designed to study the CYP3A4-mediated metabolism of atorvastatin.
Conclusion
CYP3A4 is unequivocally the principal enzyme responsible for the metabolic activation of atorvastatin to 2-hydroxy atorvastatin, a key contributor to the drug's therapeutic effect. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this critical metabolic pathway. A thorough understanding of the kinetics and mechanisms of CYP3A4-mediated atorvastatin metabolism is essential for optimizing drug efficacy, predicting and mitigating drug-drug interactions, and advancing the principles of personalized medicine in cardiovascular therapy.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. HPLC-DAD Method for the Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and Cholestyramine in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxy Atorvastatin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin, the principal active metabolite of the widely prescribed lipid-lowering agent, atorvastatin. This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines the metabolic pathway leading to its formation and provides a detailed experimental protocol for its quantification in biological matrices. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Chemical Structure and Physicochemical Properties
2-Hydroxy atorvastatin, also known as ortho-hydroxy atorvastatin, is a pharmacologically active metabolite of atorvastatin.[1] It is formed in the liver primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The introduction of a hydroxyl group on the ortho position of the phenyl ring alters the physicochemical properties of the parent compound, which can influence its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physicochemical Properties of 2-Hydroxy Atorvastatin
| Property | Value | Reference(s) |
| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | [4] |
| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [1] |
| CAS Number | 214217-86-4 (Acid form) | [5] |
| 265989-46-6 (Calcium salt) | [1][5] | |
| Molecular Formula | C₃₃H₃₅FN₂O₆ | [5] |
| Molecular Weight | 574.64 g/mol | [5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| In a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, solubility is ≥ 2.27 mg/mL. | [6] | |
| In a formulation of 10% DMSO and 90% Corn Oil, solubility is ≥ 1.25 mg/mL. | [6] |
Spectroscopic Data
Table 2: Spectroscopic Data of 2-Hydroxy Atorvastatin
| Technique | Data | Reference(s) |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion (m/z): 575.1, 575.20, 575.4 | [7][8][9] |
| Product Ion(s) (m/z): 440.3, 440.18 | [7][8] | |
| Infrared (IR) Spectroscopy | While specific IR data for 2-hydroxy atorvastatin is not detailed in the search results, the spectrum is expected to show characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), C-F, and aromatic C-H and C=C stretching and bending vibrations. The presence of the additional hydroxyl group compared to atorvastatin would likely introduce a distinct O-H stretching band. | [10][11] |
| ¹H-NMR and ¹³C-NMR | Detailed experimental ¹H-NMR and ¹³C-NMR data for 2-hydroxy atorvastatin are not publicly available in the searched literature. This information is typically provided with the purchase of a certified reference standard. |
Metabolic Pathway of Atorvastatin
Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of 2-hydroxy atorvastatin is a key step in this process.[2][3]
Figure 1. Metabolic conversion of atorvastatin to 2-hydroxy atorvastatin by CYP3A4.
Experimental Protocols
Synthesis of 2-Hydroxy Atorvastatin
Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS
This section provides a detailed protocol for the quantification of 2-hydroxy atorvastatin in human plasma based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][9][13]
4.2.1. Materials and Reagents
-
2-Hydroxy Atorvastatin reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-30% B
-
4.1-5.0 min: 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4.2.4. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Hydroxy Atorvastatin: 575.2 -> 440.2 (Quantifier), other transitions can be used as qualifiers.
-
Internal Standard: Dependent on the IS used.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2-Hydroxy atorvastatin calcium salt | active and hydroxy metabolite of Atorvastatin calcium salt | CAS# 265989-46-6 |PD152873; PD-152873| InvivoChem [invivochem.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Atorvastatin's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. While the therapeutic efficacy of the parent drug is well-established, a significant portion of its pharmacological activity, particularly its sustained effects, can be attributed to its active metabolites. This technical guide provides an in-depth exploration of the therapeutic potential of atorvastatin's primary active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). We will delve into their pharmacokinetic profiles, mechanisms of action, and pleiotropic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Pharmacokinetics of Atorvastatin and its Active Metabolites
Atorvastatin is administered as an active acid and undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[1][2] This metabolism results in the formation of the pharmacologically active ortho- and para-hydroxylated metabolites.[1][2] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro.[3] A key differentiator of atorvastatin's active metabolites is their longer plasma half-life (20-30 hours) compared to the parent compound (approximately 14 hours), which contributes to the sustained HMG-CoA reductase inhibitory activity observed with atorvastatin treatment.[3] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of atorvastatin and its active metabolites in healthy volunteers.
| Parameter | Atorvastatin | ortho-hydroxyatorvastatin | para-hydroxyatorvastatin | Reference |
| Cmax (µg/L) | 10.6 ± 11.9 | 7.8 ± 4.5 | 0.5 ± 0.4 | [4] |
| AUC(0-t) (µg·h/L) | 54.2 ± 37.4 | 96.8 ± 48.2 | 15.9 ± 12.3 | [4] |
| t½ (hours) | 11.4 ± 3.9 | 12.3 ± 4.2 | 18.4 ± 12.4 | [4] |
| Protein Binding (%) | >98% | Not specified | Not specified | [1][2] |
| Volume of Distribution (L) | ~381 | Not specified | Not specified | [1][2] |
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By blocking this enzyme, they reduce the endogenous production of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Data Presentation: HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Reference |
| Atorvastatin | 3-20 | [5] |
| ortho-hydroxyatorvastatin | Similar to Atorvastatin | [5] |
| para-hydroxyatorvastatin | Considerably less active | [5] |
Signaling Pathway: HMG-CoA Reductase Inhibition
Pleiotropic Effects of Atorvastatin's Active Metabolites
Beyond their lipid-lowering effects, atorvastatin and its metabolites exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These include anti-inflammatory, antioxidant, and endothelial function-enhancing properties.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of atherosclerosis. Atorvastatin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. While direct comparative studies on the NF-κB inhibitory activity of the metabolites are limited, the sustained presence of the active metabolites likely contributes to the overall anti-inflammatory effect of atorvastatin.
Improvement of Endothelial Function
Endothelial dysfunction is an early event in atherogenesis, characterized by reduced bioavailability of nitric oxide (NO). Atorvastatin has been shown to improve endothelial function by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. This effect is mediated, in part, through the activation of the Akt signaling pathway. The active metabolites are thought to play a role in this process.
Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of atherosclerosis. Studies have shown that the ortho-hydroxy metabolite of atorvastatin possesses potent antioxidant properties, superior to the parent compound and other statins. This is attributed to its ability to scavenge free radicals.
Data Presentation: Antioxidant Activity
| Assay | Compound | EC50 | Reference |
| DPPH Radical Scavenging | Atorvastatin | 274 ± 3 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of atorvastatin and its active metabolites.
HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available kits and published literature.
Objective: To determine the inhibitory activity of atorvastatin and its metabolites on HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Atorvastatin and its metabolites (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer at the desired concentrations. Prepare serial dilutions of atorvastatin and its metabolites.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA reductase solution
-
Test compound (atorvastatin or metabolite) or vehicle control.
-
-
Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
This protocol provides a general workflow for assessing the effect of atorvastatin and its metabolites on the NF-κB signaling pathway.
Objective: To determine if atorvastatin and its metabolites inhibit the activation of the NF-κB pathway by measuring the levels of key signaling proteins.
Principle: Western blotting is used to detect changes in the protein levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell line (e.g., human aortic endothelial cells, macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Atorvastatin and its metabolites
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with atorvastatin or its metabolites for a specified time, followed by stimulation with an inflammatory agent.
-
Protein Extraction:
-
For total protein: Lyse cells in lysis buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
This protocol is based on the conversion of L-arginine to L-citrulline.
Objective: To measure the effect of atorvastatin and its metabolites on eNOS activity in endothelial cells.
Principle: eNOS activity is determined by measuring the formation of [³H]L-citrulline from [³H]L-arginine.
Materials:
-
Endothelial cells
-
Cell lysis buffer
-
[³H]L-arginine
-
Reaction buffer (containing NADPH, CaCl₂, calmodulin, and other cofactors)
-
Stop buffer (e.g., containing EDTA)
-
Dowex AG50WX-8 resin (Na+ form)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells and treat with atorvastatin or its metabolites.
-
Cell Lysis: Lyse the cells and collect the supernatant containing the eNOS enzyme.
-
Enzyme Reaction: Incubate the cell lysate with [³H]L-arginine and reaction buffer at 37°C for a defined period.
-
Stopping the Reaction: Stop the reaction by adding the stop buffer.
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex resin to separate the charged [³H]L-arginine from the neutral [³H]L-citrulline.
-
Quantification: Measure the radioactivity of the eluted [³H]L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the eNOS activity as pmol of L-citrulline formed per minute per mg of protein.
Conclusion
The active metabolites of atorvastatin, ortho- and para-hydroxyatorvastatin, are not merely byproducts of drug metabolism but are significant contributors to the overall therapeutic effect of the parent drug. Their prolonged half-life ensures sustained inhibition of HMG-CoA reductase, while emerging evidence suggests their involvement in the pleiotropic effects of atorvastatin, including its anti-inflammatory, antioxidant, and endothelial-protective actions. A deeper understanding of the specific contributions of these metabolites will be crucial for the development of future lipid-lowering therapies with enhanced efficacy and broader cardiovascular benefits. Further research directly comparing the quantitative effects of the parent drug and its individual metabolites on various signaling pathways is warranted to fully elucidate their therapeutic potential.
References
- 1. Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin Affects Several Angiogenic Mediators in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin upregulates type III nitric oxide synthase in thrombocytes, decreases platelet activation, and protects from cerebral ischemia in normocholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute activation and phosphorylation of endothelial nitric oxide synthase by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt: CAS Number, Identification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin calcium salt, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. This document will cover its fundamental identification, including its CAS number, and delve into the analytical methodologies pertinent to its quantification and characterization in various matrices.
Core Identification
This compound is a critical analyte in pharmacokinetic and metabolic studies of atorvastatin. Its precise identification is fundamental for accurate research and drug development.
| Identifier | Value | Reference |
| Chemical Name | (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Calcium Salt (2:1) | [1] |
| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [2] |
| CAS Number | 265989-46-6 | [1][2][3][4] |
| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [1][3] |
| Molecular Weight | 1187.35 g/mol | [1][3] |
Metabolic Pathway of Atorvastatin
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active hydroxylated metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin.[2][5][6] These metabolites are responsible for a significant portion of the therapeutic effect of the drug.[6][7] The metabolic conversion is a critical step in the drug's mechanism of action and its overall pharmacokinetic profile.
Caption: Metabolic pathway of Atorvastatin to its active hydroxy metabolites.
Analytical Methodologies
The accurate quantification of 2-hydroxy atorvastatin is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.[8][9]
Comparative Performance of Analytical Methods
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 2000 ng/mL | 0.050 - 5.00 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 22.86 ng/mL[9] | 0.050 ng/mL[7] |
| Accuracy (% Recovery) | ~98.7%[9] | 82.57%[10] |
| Precision (%RSD) | < 15% | < 9.1%[7] |
| Selectivity | Moderate | High |
Experimental Protocols
Below are representative experimental protocols for the analysis of atorvastatin and its metabolites in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (for LC-MS/MS) [11]
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Sample Preparation: Protein Precipitation (for HPLC-UV) [11]
-
To 200 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for injection.
3. HPLC-UV Method [9]
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.01 M sodium phosphate buffer (pH 4.5) in a 40:30:30 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
4. LC-MS/MS Method [7]
-
Instrument: Liquid Chromatography system coupled with a tandem Mass Spectrometer.
-
Column: Agilent Zorbax SB-C18 column (150 × 4.6mm, 5μm).
-
Mobile Phase: Methanol-5mmol/L ammonium acetate-formic acid (20:80:0.1, v/v/v).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantification Ion Reactions: For 2-hydroxy atorvastatin: m/z 575.4 → 440.
Experimental Workflow for Bioanalytical Method Validation
The validation of an analytical method is critical to ensure reliable and reproducible results. The following diagram outlines a typical workflow for the validation of a bioanalytical method for 2-hydroxy atorvastatin.
Caption: Workflow for bioanalytical method validation of 2-hydroxy atorvastatin.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Page loading... [guidechem.com]
- 8. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Hydroxy Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-hydroxy atorvastatin, a primary active metabolite of atorvastatin. The protocols described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active hydroxylated metabolites, including 2-hydroxy atorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxy atorvastatin (para-hydroxyatorvastatin).[1][2][3] These active metabolites contribute significantly to the therapeutic effect of the drug, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1][3] Accurate and robust analytical methods for the quantification of 2-hydroxy atorvastatin in biological matrices are crucial for understanding the pharmacokinetics and metabolic profile of atorvastatin.
This document outlines detailed protocols for the quantification of 2-hydroxy atorvastatin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for their sensitivity and selectivity.[4][5][6]
Metabolic Pathway of Atorvastatin
The metabolic conversion of atorvastatin to its hydroxylated metabolites is a critical step in its mechanism of action. The following diagram illustrates the primary metabolic pathway.
Analytical Methods and Protocols
A variety of analytical methods have been developed and validated for the quantification of atorvastatin and its metabolites.[7] LC-MS/MS is a commonly employed technique due to its high sensitivity and specificity, allowing for the detection of low concentrations in biological samples.[8]
Experimental Workflow
The general workflow for the quantification of 2-hydroxy atorvastatin in a biological matrix, such as plasma, is depicted below.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Atorvastatin and 2-Hydroxy Atorvastatin in Human Plasma
This protocol is adapted from a validated method for the sensitive and selective quantification of atorvastatin and its primary metabolite.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound).
-
Vortex the mixture for 30 seconds.
-
Add 750 µL of ethyl acetate as the extraction solvent.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: Zorbax SB-C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical isocratic mobile phase could be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[9]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
2-Hydroxy Atorvastatin: m/z 575.3 → 440.2[6]
-
Internal Standard: Dependent on the chosen IS.
-
4. Method Validation Parameters
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters from published methods are summarized in the tables below.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for 2-hydroxy atorvastatin.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 2-Hydroxy Atorvastatin | Human Plasma | 0.10 - 40.00 | 0.07 | [4] |
| 2-Hydroxy Atorvastatin | Human Plasma | 0.2 - 40 | 0.2 | [5][10] |
| 2-Hydroxy Atorvastatin | Human Plasma | 0.50 - 120 | 0.50 | [11] |
| 2-Hydroxy Atorvastatin | Human Plasma | 0.1 - 20 | 0.1 | [12] |
Table 2: Precision and Accuracy of LC-MS/MS Methods
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 2-Hydroxy Atorvastatin | Human Plasma | < 8 | < 8 | 92 - 108 | [4] |
| 2-Hydroxy Atorvastatin | Human Plasma | 3.3 - 13.9 | 3.3 - 13.9 | Not reported | [5][10] |
| 2-Hydroxy Atorvastatin | Human Plasma | ≤ 14 | ≤ 14 | 92.02 - 109.94 | [11] |
| 2-Hydroxy Atorvastatin | Human Plasma | < 7.7 | < 7.7 | ± 5.9 | [12] |
Table 3: Recovery of 2-Hydroxy Atorvastatin from Plasma
| Extraction Method | Recovery (%) | Reference |
| Liquid-Liquid Extraction | 85.46 ± 0.41 | [11] |
| Solid-Phase Extraction | > 85 | [9] |
Conclusion
The provided protocols and data offer a comprehensive guide for the accurate and precise quantification of 2-hydroxy atorvastatin in biological matrices. The use of LC-MS/MS provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Researchers should ensure that any method is fully validated in their laboratory according to the relevant regulatory guidelines before its application in clinical or preclinical studies.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Atorvastatin - Wikipedia [en.wikipedia.org]
- 4. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Analysis of 2-Hydroxy Atorvastatin
AN-001 | Life Sciences & Chemical Analysis
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 2-hydroxy atorvastatin, a primary active metabolite of atorvastatin. The method is suitable for the simultaneous determination of atorvastatin and its hydroxylated metabolites in biological matrices, such as human plasma, making it applicable for pharmacokinetic and drug metabolism studies.
Introduction
Atorvastatin is a widely prescribed statin medication used to lower blood cholesterol. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1] These metabolites contribute significantly to the therapeutic effect of the drug. Therefore, a reliable analytical method to quantify 2-hydroxy atorvastatin is crucial for researchers, scientists, and drug development professionals to understand the drug's efficacy and metabolic profile. This document provides a detailed protocol for an HPLC-UV method, validated for its specificity, linearity, accuracy, and precision.
Metabolic Pathway of Atorvastatin
The biotransformation of atorvastatin to its active hydroxylated metabolites is a key step in its mechanism of action.
Caption: Metabolic conversion of Atorvastatin by CYP3A4.
Experimental Protocol
Materials and Reagents
-
Standards: Atorvastatin Calcium, 2-hydroxy atorvastatin reference standards.
-
Internal Standard (IS): Rosuvastatin or Oxazepam can be used.[2][3]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Buffers and Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid, glacial acetic acid.
-
Sample Matrix: Drug-free human or rat plasma.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following conditions are based on a validated method for the simultaneous determination of atorvastatin and its metabolites.[2]
| Parameter | Condition |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | LiChrospher 100 RP-18 (or equivalent C18), 5 µm particle size |
| Mobile Phase | Methanol and Water (1:1, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 248 nm |
| Internal Standard (IS) | Rosuvastatin |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of atorvastatin, 2-hydroxy atorvastatin, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions from the stock solutions using the mobile phase as the diluent to create calibration curve standards.
-
Plasma Calibration Standards: Spike drug-free plasma with working standard solutions to obtain a concentration range for calibration. A typical range is 0.025 - 1.0 µg/mL for 2-hydroxy atorvastatin.[2]
Sample Preparation (Protein Precipitation)
This protocol outlines a common protein precipitation method for extracting the analyte from a plasma matrix.[4]
Caption: Workflow for plasma sample preparation and analysis.
Method Validation and Performance
The described method has been validated according to established guidelines, demonstrating its suitability for bioanalytical applications.[2][5]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.025 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10.45 ng/mL (for Atorvastatin)[5] |
| Limit of Detection (LOD) | 3.45 ng/mL (for Atorvastatin)[5] |
| Intra-day Precision (%RSD) | ≤ 11%[2] |
| Inter-day Precision (%RSD) | ≤ 11%[2] |
| Intra-day Accuracy (%RE) | ≤ 15%[2] |
| Inter-day Accuracy (%RE) | ≤ 15%[2] |
| Recovery | > 98% |
%RSD: Relative Standard Deviation; %RE: Relative Error
Table 2: Comparison of Chromatographic Conditions from Literature
| Reference | Column | Mobile Phase | Flow Rate | Wavelength |
| This Protocol[2] | LiChrospher 100 RP-18, 5µm | Methanol: Water (1:1, v/v) | 1.2 mL/min | 248 nm |
| Ref.[5] | LiChrospher RP C-18 (250x4.6mm, 5µm) | Methanol: Water (0.05% Acetic Acid) (70:30, v/v) | 1.0 mL/min | 248 nm |
| Ref. | C18 Column | Methanol: Acetonitrile: Sodium Phosphate Buffer (pH 4.5) (40:30:30, v/v/v) | - | 247 nm |
| Ref.[3] | C-18 Column | Water: Acetonitrile (pH 2.0 with H₃PO₄) (48:52, v/v) | 1.5 mL/min | 245 nm |
Results and Discussion
The method provides excellent separation of 2-hydroxy atorvastatin from the parent drug, other metabolites, and endogenous plasma components. The UV detection at 248 nm offers good sensitivity for the analytes.[2] The use of a simple protein precipitation step allows for rapid sample processing, making the method efficient for high-throughput analysis. The validation data confirms that the method is linear, accurate, and precise, meeting the requirements for bioanalytical method validation.
Conclusion
The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantitative determination of 2-hydroxy atorvastatin. Its simplicity, combined with validated performance, makes it an excellent tool for researchers in pharmacology, drug metabolism, and clinical studies involving atorvastatin.
References
- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an RP-HPLC Method for Determination of Atorvastatin and its Hydroxyl Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
Application Notes and Protocols for Atorvastatin Metabolism Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro atorvastatin metabolism assay using human liver microsomes, followed by quantification of atorvastatin and its major metabolites using LC-MS/MS. This assay is crucial for studying the drug's metabolic stability, identifying potential drug-drug interactions, and characterizing its pharmacokinetic profile.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP3A5.[1][2][3][4][5] The primary metabolic pathway is hydroxylation, leading to the formation of two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][3][4][5] These metabolites contribute significantly to the overall therapeutic effect of the drug.[5][6] This protocol outlines a robust method to study this metabolic process in an in vitro setting.
Metabolic Pathway of Atorvastatin
The metabolism of atorvastatin is a critical determinant of its efficacy and potential for drug interactions. The primary pathway involves the hydroxylation of the parent compound, followed by further metabolism, including lactonization.
Caption: Metabolic pathway of atorvastatin.
Experimental Protocol: In Vitro Atorvastatin Metabolism in Human Liver Microsomes
This protocol describes the steps for incubating atorvastatin with human liver microsomes (HLMs) and subsequent sample preparation for LC-MS/MS analysis.
Materials and Reagents
-
Atorvastatin
-
ortho-hydroxyatorvastatin
-
para-hydroxyatorvastatin
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) (e.g., Rosuvastatin or a stable isotope-labeled atorvastatin)[7]
-
Purified water (18.2 MΩ·cm)
Equipment
-
Incubator or shaking water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[8]
Experimental Workflow
Caption: Experimental workflow for atorvastatin metabolism assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin, and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.2-1.0 mg/mL)[9]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the atorvastatin working solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1] The final incubation volume is typically 200 µL.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample serves as the baseline control.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[10] This step also serves to precipitate the microsomal proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The quantification of atorvastatin and its metabolites is typically performed using a validated LC-MS/MS method.[7][8][11]
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient Elution | A suitable gradient to separate the parent drug from its metabolites |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.3 | 440.2 |
| ortho-hydroxyatorvastatin | 575.3 | 466.2 |
| para-hydroxyatorvastatin | 575.3 | 440.2 |
| Internal Standard (Rosuvastatin) | 482.2 | 258.2 |
Table 2: Example MRM Transitions for Atorvastatin and its Metabolites. [7][8]
Data Presentation and Analysis
The results of the atorvastatin metabolism assay can be presented in various ways to assess the metabolic stability and enzyme kinetics.
Metabolic Stability
The rate of disappearance of atorvastatin over time is used to determine its metabolic stability.
| Time (min) | Atorvastatin Concentration (µM) | % Atorvastatin Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Table 3: Example Data for Atorvastatin Depletion over Time.
From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Metabolite Formation
The formation of the primary metabolites, o-OH-atorvastatin and p-OH-atorvastatin, should be monitored over time.
| Time (min) | o-OH-atorvastatin (µM) | p-OH-atorvastatin (µM) |
| 0 | 0.00 | 0.00 |
| 5 | 0.08 | 0.05 |
| 15 | 0.20 | 0.12 |
| 30 | 0.30 | 0.18 |
| 60 | 0.35 | 0.22 |
Table 4: Example Data for Metabolite Formation over Time.
Enzyme Kinetics
To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of atorvastatin.
| Atorvastatin (µM) | Initial Velocity (pmol/min/mg protein) |
| 0.5 | 10.2 |
| 1 | 18.5 |
| 2.5 | 35.1 |
| 5 | 55.8 |
| 10 | 75.3 |
| 25 | 90.1 |
| 50 | 95.6 |
Table 5: Example Data for Enzyme Kinetic Analysis.
This data can be plotted using Michaelis-Menten or Lineweaver-Burk plots to determine the Km and Vmax values.
Conclusion
This detailed protocol provides a comprehensive framework for conducting an in vitro atorvastatin metabolism assay. By following these procedures, researchers can obtain reliable and reproducible data on the metabolic fate of atorvastatin, which is essential for drug development and understanding its pharmacological properties. The use of LC-MS/MS ensures sensitive and specific quantification of both the parent drug and its key metabolites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays Involving 2-Hydroxy Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed statin, is primarily metabolized in the liver to its active forms, including 2-hydroxy atorvastatin. This active metabolite contributes significantly to the therapeutic effects of the parent drug. Like atorvastatin, 2-hydroxy atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Beyond its lipid-lowering effects, 2-hydroxy atorvastatin, similar to its parent compound, is believed to exert pleiotropic effects, including modulation of intracellular signaling pathways related to cell proliferation, inflammation, and endothelial function.
These application notes provide detailed protocols for a selection of key cell-based assays to investigate the biological activity of 2-hydroxy atorvastatin. The described methods will enable researchers to assess its impact on HMG-CoA reductase activity, cell viability, the PI3K/Akt signaling pathway, nitric oxide production in endothelial cells, and inflammatory responses.
Data Presentation
The following tables summarize quantitative data for atorvastatin and its metabolite, 2-hydroxy atorvastatin, from various cell-based assays. This information can serve as a reference for expected outcomes and for designing dose-response experiments.
Table 1: HMG-CoA Reductase Inhibition
| Compound | Assay Type | IC50 Value | Reference |
| Atorvastatin | Enzyme Inhibition | 3-20 nM | [1] |
| 2-Hydroxy Atorvastatin | Enzyme Inhibition | Similar to Atorvastatin | [1] |
Table 2: Cell Viability (IC50 Values)
| Compound | Cell Line | Assay Type | IC50 (µM) | Time (hours) | Reference |
| Atorvastatin | MCF-7 (Breast Cancer) | Crystal Violet | >20 | 72 | [6] |
| Atorvastatin | MDA-MB-231 (Breast Cancer) | Crystal Violet | ~5-10 | 72 | [7] |
| Atorvastatin | DU-145 (Prostate Cancer) | Crystal Violet | ~10-20 | 72 | [7] |
| Atorvastatin | A-375 (Melanoma) | Not Specified | ~50-100 | 24 | [8] |
| Atorvastatin | A-673 (Ewing's Sarcoma) | Not Specified | ~50-100 | 24 | [8] |
| Atorvastatin | HUH-7 (Hepatocellular Carcinoma) | Not Specified | >100 | 24 | [8] |
| Atorvastatin | DoTc2 4510 (Cervical Carcinoma) | Not Specified | >100 | 24 | [8] |
Table 3: Effects on Signaling and Inflammatory Markers
| Compound | Cell Type | Assay | Effect | Concentration | Reference |
| Atorvastatin | Cardiomyocytes | Western Blot | Inhibition of Akt Phosphorylation | 1 µM | [9] |
| Atorvastatin | Leukemia Cells | Western Blot | Dose-dependent decrease in PI3K/Akt phosphorylation | 1-10 µg/mL | [10] |
| Atorvastatin | HUVECs | Gene Expression | Moderate enhancement of eNOS expression | Not Specified | [11] |
| Atorvastatin | RAW264.7 Macrophages | ELISA/PCR | Inhibition of IL-1β, TNF-α, IL-6 | Not Specified | [12] |
| Atorvastatin | THP-1 Macrophages | Western Blot | Attenuation of Caspase-1 activation | Not Specified |
Signaling Pathways and Experimental Workflows
HMG-CoA Reductase Inhibition Pathway
The primary mechanism of action for 2-hydroxy atorvastatin is the competitive inhibition of HMG-CoA reductase. This blocks the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis.
Figure 1: HMG-CoA Reductase Inhibition by 2-Hydroxy Atorvastatin.
PI3K/Akt Signaling Pathway
2-Hydroxy atorvastatin, similar to its parent compound, may influence the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.
Figure 2: Potential Inhibition of the PI3K/Akt Signaling Pathway.
Endothelial Nitric Oxide Synthase (eNOS) Pathway
Statins are known to increase the production of nitric oxide (NO) in endothelial cells by upregulating eNOS expression, a key process for maintaining vascular health.
Figure 3: Upregulation of the eNOS Pathway.
Experimental Workflow for Cell-Based Assays
A general workflow for testing the effects of 2-hydroxy atorvastatin on cultured cells is depicted below.
Figure 4: General Experimental Workflow.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme in the presence of its substrate, HMG-CoA.
Materials:
-
HMG-CoA Reductase Assay Kit (containing assay buffer, HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH)
-
2-Hydroxy Atorvastatin
-
96-well UV-transparent flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Phosphate Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the assay buffer to 37°C.
-
Inhibitor Preparation: Prepare a stock solution of 2-hydroxy atorvastatin in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 2 µL of each 2-hydroxy atorvastatin dilution.
-
Solvent Control Well: Add 2 µL of the solvent used for the inhibitor.
-
Positive Control Well: Add 2 µL of assay buffer.
-
Blank (No Enzyme) Well: Add 4 µL of assay buffer.
-
-
Enzyme Addition: To the inhibitor, solvent control, and positive control wells, add 2 µL of the reconstituted HMG-CoA reductase enzyme.
-
Reaction Mix Preparation: Prepare a reaction mix containing:
-
42 µL Assay Buffer
-
2 µL HMG-CoA
-
4 µL NADPH
-
Mix well.
-
-
Initiate Reaction: Add 48 µL of the reaction mix to each well. The total volume in each well should be 52 µL.
-
Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Determine the percent inhibition for each concentration of 2-hydroxy atorvastatin compared to the solvent control.
-
Plot percent inhibition versus log[inhibitor] concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Selected cell line (e.g., HepG2, HUVEC, or a cancer cell line)
-
Complete cell culture medium
-
2-Hydroxy Atorvastatin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 2-hydroxy atorvastatin in complete medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability versus log[2-hydroxy atorvastatin] concentration to determine the IC50 value.
-
Western Blot for Akt Phosphorylation
Principle: Western blotting is used to detect the levels of total and phosphorylated Akt (a key protein in the PI3K/Akt pathway) in cell lysates, providing insight into the activation state of the pathway.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
2-Hydroxy Atorvastatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of 2-hydroxy atorvastatin for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated Akt signal to total Akt and the loading control (GAPDH).
-
Compare the levels of phosphorylated Akt between treated and untreated samples.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured at 540 nm.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
2-Hydroxy Atorvastatin
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in a 24-well plate and grow to confluence. Treat cells with 2-hydroxy atorvastatin in fresh medium for the desired time.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite in the same medium as the samples.
-
Griess Reaction:
-
Add 50 µL of each supernatant and standard to a 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Compare NO production in treated versus untreated cells.
-
Anti-Inflammatory Assay (Measurement of IL-6 Production by ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific inflammatory cytokine, such as Interleukin-6 (IL-6), in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2-Hydroxy Atorvastatin
-
IL-6 ELISA Kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of 2-hydroxy atorvastatin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve.
-
Determine the concentration of IL-6 in the samples.
-
Evaluate the inhibitory effect of 2-hydroxy atorvastatin on LPS-induced IL-6 production.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of 2-hydroxy atorvastatin. By utilizing these assays, researchers can gain valuable insights into its primary mechanism of action and its pleiotropic effects on key signaling pathways involved in health and disease. It is recommended to perform these assays with appropriate controls and to validate the findings across multiple experiments.
References
- 1. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atorvastatin enhances neurite outgrowth in cortical neurons in vitro via up-regulating the Akt/mTOR and Akt/GSK-3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. Statins Reduce Lipopolysaccharide-Induced Cytokine and Inflammatory Mediator Release in an In Vitro Model of Microglial-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin inhibits GSK-3beta phosphorylation by cardiac hypertrophic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atorvastatin increases lipopolysaccharide-induced expression of tumour necrosis factor-α-induced protein 8-like 2 in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin increases the production of proinflammatory cytokines and decreases the survival of Escherichia coli-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Statins induce S1P1 receptors and enhance endothelial nitric oxide production in response to high-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxy Atorvastatin: Application Notes and Protocols for HMG-CoA Reductase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-hydroxy atorvastatin, a major active metabolite of atorvastatin, for use in 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibition studies. This document includes detailed experimental protocols and data presentation to facilitate research into the comparative inhibitory activity of atorvastatin and its metabolites.
Introduction
Atorvastatin is a widely prescribed statin medication used to lower cholesterol levels by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Upon oral administration, atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated metabolites.[1][2][6] These metabolites, particularly 2-hydroxy atorvastatin, contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[2][5] Understanding the specific activity of these metabolites is crucial for a complete picture of atorvastatin's therapeutic effects and for the development of new lipid-lowering agents.
Mechanism of Action
Like its parent compound, 2-hydroxy atorvastatin acts as a competitive inhibitor of HMG-CoA reductase. It mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme. This binding prevents the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids. The inhibition of HMG-CoA reductase in the liver leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][3]
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of 2-hydroxy atorvastatin against HMG-CoA reductase has been evaluated and compared to that of the parent drug, atorvastatin, and its other major active metabolite, 4-hydroxy atorvastatin. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.
| Compound | HMG-CoA Reductase IC50 (nM) | Reference |
| Atorvastatin | 8 | [7] |
| 2-Hydroxy Atorvastatin | Similar to Atorvastatin | [8] |
| 4-Hydroxy Atorvastatin | Considerably less active than Atorvastatin | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides a detailed methodology for an in vitro HMG-CoA reductase inhibition assay suitable for evaluating the inhibitory potential of 2-hydroxy atorvastatin. This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.
Protocol: In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
1. Materials and Reagents:
-
2-hydroxy atorvastatin
-
Atorvastatin (as a positive control)
-
Human recombinant HMG-CoA reductase
-
HMG-CoA
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
DMSO (Dimethyl sulfoxide) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4, containing 1 mg/mL BSA.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay will typically be around 200 µM.
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in the assay buffer. The final concentration in the assay will typically be around 50 µM.
-
HMG-CoA Reductase Solution: Dilute the recombinant HMG-CoA reductase enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice at all times.
-
Test Compound Solutions: Dissolve 2-hydroxy atorvastatin and atorvastatin in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the stock solutions in the assay buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Test compound solution (or vehicle control - DMSO in assay buffer)
-
NADPH solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HMG-CoA reductase solution to each well.
-
Immediately after adding the enzyme, add the HMG-CoA solution to all wells.
-
Promptly place the microplate in the spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each concentration of the test compound and the control.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Signaling Pathway
The inhibition of HMG-CoA reductase by 2-hydroxy atorvastatin impacts the cholesterol biosynthesis pathway and downstream signaling.
References
- 1. ClinPGx [clinpgx.org]
- 2. youtube.com [youtube.com]
- 3. DSpace [helda.helsinki.fi]
- 4. HMG-CoA reductase inhibitors promote cholesterol-dependent Akt/PKB translocation to membrane domains in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparation of 2-Hydroxy Atorvastatin Stock Solution: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxy atorvastatin is an active metabolite of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used for managing hypercholesterolemia.[1][2][3][4] The formation of 2-hydroxy atorvastatin is primarily mediated by the cytochrome P450 isoform CYP3A4.[2] This metabolite contributes to the overall therapeutic effects of atorvastatin by inhibiting cholesterol biosynthesis.[1][3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of 2-hydroxy atorvastatin stock solutions. This document provides detailed protocols for the preparation, storage, and handling of 2-hydroxy atorvastatin stock solutions to ensure experimental consistency and success.
Physicochemical Properties and Solubility
Proper stock solution preparation begins with an understanding of the physicochemical properties of the compound. 2-hydroxy atorvastatin is commercially available, often as a calcium salt.[1][2][5]
Table 1: Physicochemical Properties of 2-Hydroxy Atorvastatin Calcium Salt
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄FN₂O₆ • ½Ca | [2] |
| Molecular Weight | 593.7 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [5][6] |
Solubility Data
The solubility of 2-hydroxy atorvastatin is a critical factor in selecting an appropriate solvent for stock solution preparation. The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL | - | [1] |
| DMSO | 12.5 mg/mL (21.02 mM) | Ultrasonic treatment and pH adjustment to 3 with HCl may be required. Use newly opened DMSO as it is hygroscopic. | [5] |
| Methanol | Soluble | - | [2] |
| Formulation 1 | ≥ 2.27 mg/mL (3.82 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5][7] |
| Formulation 2 | ≥ 1.25 mg/mL (2.10 mM) | 10% DMSO, 90% Corn Oil | [5][7] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for further dilution in aqueous media for in vitro experiments.
Materials:
-
This compound
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.94 mg of the compound (Molecular Weight = 593.7 g/mol ).
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 5.94 mg of compound, add 1 mL of DMSO.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[5]
-
Once dissolved, the stock solution is ready for use or storage.
Caption: Workflow for preparing 2-hydroxy atorvastatin stock solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level (typically <0.5%) in the final culture medium.
Materials:
-
10 mM 2-hydroxy atorvastatin stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium (1:1000 dilution), resulting in a 10 µM solution.
-
The final concentration of DMSO in this working solution is 0.1%.
Preparation of Formulations for In Vivo Studies
For animal studies, specific formulations are often required to ensure bioavailability and minimize toxicity.
Protocol 1: Aqueous Formulation [5][7]
Materials:
-
2-hydroxy atorvastatin DMSO stock solution (e.g., 22.7 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
To prepare 1 mL of the final formulation, start with 100 µL of a 22.7 mg/mL 2-hydroxy atorvastatin stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
-
This results in a final concentration of 2.27 mg/mL.
Protocol 2: Oil-Based Formulation [5][7]
Materials:
-
2-hydroxy atorvastatin DMSO stock solution (e.g., 12.5 mg/mL)
-
Corn oil
Procedure:
-
To prepare 1 mL of the final formulation, add 100 µL of a 12.5 mg/mL 2-hydroxy atorvastatin stock solution in DMSO to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This results in a final concentration of 1.25 mg/mL.
Storage and Stability
Proper storage of 2-hydroxy atorvastatin, both in solid form and in solution, is crucial to maintain its integrity and activity.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 4°C | 2 years | Sealed, away from moisture and light | [1] |
| Solid | -20°C | 3 years | Sealed, away from moisture and light | [1] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [5][6] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light. Avoid repeated freeze-thaw cycles. | [5][6] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before storage.[5]
Biological Context: Signaling and Mechanism of Action
2-hydroxy atorvastatin, like its parent compound, is an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] Beyond its lipid-lowering effects, 2-hydroxy atorvastatin has been shown to have neuroprotective properties.[2] For instance, it can reduce cell death after oxygen-glucose deprivation and increase the phosphorylation of cAMP-response-element-binding protein (pCREB) in GABAergic neurons.[2][3]
Caption: Metabolic activation and mechanism of 2-hydroxy atorvastatin.
Safety Precautions
Standard laboratory safety practices should be followed when handling 2-hydroxy atorvastatin and the solvents used for its dissolution.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][9]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional and local regulations.[6]
By following these guidelines, researchers can prepare accurate and stable stock solutions of 2-hydroxy atorvastatin for reliable experimental outcomes.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 265989-46-6 [chemicalbook.com]
- 4. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. This compound | active and hydroxy metabolite of Atorvastatin calcium salt | CAS# 265989-46-6 |PD152873; PD-152873| InvivoChem [invivochem.com]
- 8. pccarx.com [pccarx.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Application of 2-Hydroxy Atorvastatin in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form two major active metabolites: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin. As an active metabolite, 2-hydroxy atorvastatin contributes to the overall therapeutic effect of the parent drug. Consequently, understanding its potential to cause or be a victim of drug-drug interactions (DDIs) is crucial for predicting the safety and efficacy of atorvastatin when co-administered with other drugs. These application notes provide a comprehensive overview and detailed protocols for utilizing 2-hydroxy atorvastatin in in vitro DDI studies.
Rationale for Studying 2-Hydroxy Atorvastatin in DDIs
The clinical relevance of investigating the DDI potential of 2-hydroxy atorvastatin stems from several key factors:
-
Pharmacological Activity: 2-hydroxy atorvastatin exhibits inhibitory activity against HMG-CoA reductase, similar to the parent compound, thus contributing to the lipid-lowering effect.
-
Significant Systemic Exposure: Following administration of atorvastatin, 2-hydroxy atorvastatin is present in systemic circulation at concentrations that can be clinically relevant.
-
Substrate for Enzymes and Transporters: 2-hydroxy atorvastatin is a substrate for drug-metabolizing enzymes and transporters, making it susceptible to interactions with perpetrator drugs that inhibit or induce these pathways.
-
Potential for Inhibition: Like many drug molecules, 2-hydroxy atorvastatin has the potential to inhibit various drug-metabolizing enzymes and transporters, thereby affecting the pharmacokinetics of co-administered drugs.
Key Signaling Pathways and Mechanisms
The primary pathways involved in the disposition of atorvastatin and its 2-hydroxy metabolite, and thus the key areas for DDI assessment, are hepatic uptake and metabolism.
-
Metabolism: Atorvastatin is metabolized to 2-hydroxy atorvastatin primarily by CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both atorvastatin and 2-hydroxy atorvastatin.
-
Transport: The hepatic uptake of atorvastatin and its metabolites is mediated by Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Inhibition of OATP1B1 can lead to increased systemic exposure of both the parent drug and its metabolites.[1]
Quantitative Data on Drug-Drug Interactions Involving 2-Hydroxy Atorvastatin
The following tables summarize the impact of various perpetrator drugs on the pharmacokinetics of 2-hydroxy atorvastatin. This data is essential for understanding the clinical significance of potential DDIs.
| Perpetrator Drug | Mechanism of Interaction | Effect on 2-Hydroxy Atorvastatin AUC | Fold Increase | Reference |
| Rifampin (600 mg single IV dose) | OATP1B1 Inhibition | Significant Increase | 6.8 +/- 2.5 | [2][3] |
| Gemfibrozil | OATP1B1 Inhibition | Modest Increase | 1.2 to 1.4 | [4] |
| Cyclosporine | OATP1B1 and CYP3A4 Inhibition | Significant Increase | Data for parent drug shows 8.7-fold increase | [5] |
AUC: Area Under the Curve
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted to assess the DDI potential of 2-hydroxy atorvastatin.
Protocol 1: In Vitro CYP Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-hydroxy atorvastatin against major human cytochrome P450 enzymes.
Workflow for In Vitro CYP Inhibition Assay
Materials:
-
2-hydroxy atorvastatin
-
Human liver microsomes (pooled)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates and their corresponding metabolites (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
Known CYP inhibitors (positive controls)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 2-hydroxy atorvastatin and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates in the assay buffer.
-
Prepare the NADPH-generating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and phosphate buffer.
-
Add serial dilutions of 2-hydroxy atorvastatin or the positive control inhibitor.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP probe substrate.
-
Start the reaction by adding the pre-warmed NADPH-generating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Quantify the metabolite concentration using a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of 2-hydroxy atorvastatin compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: In Vitro Transporter Inhibition Assay (OATP1B1)
This protocol is designed to determine the IC50 of 2-hydroxy atorvastatin for the inhibition of OATP1B1-mediated transport.
Workflow for OATP1B1 Inhibition Assay
Materials:
-
2-hydroxy atorvastatin
-
Cell lines stably expressing OATP1B1 (e.g., HEK293 or CHO cells) and a corresponding vector-transfected control cell line.
-
A known OATP1B1 probe substrate (e.g., Estradiol-17β-glucuronide, [³H]-Estrone-3-sulfate, or a fluorescent probe).
-
A known OATP1B1 inhibitor (e.g., rifampin or cyclosporine A) as a positive control.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Cell lysis buffer.
-
96-well cell culture plates.
-
Scintillation counter (if using a radiolabeled substrate) or LC-MS/MS system.
Procedure:
-
Cell Culture and Seeding:
-
Culture the OATP1B1-expressing and control cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to form a monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of 2-hydroxy atorvastatin or the positive control inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the OATP1B1 probe substrate (at a concentration close to its Km) to the wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold HBSS.
-
-
Sample Preparation and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
If using a radiolabeled substrate, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using a non-labeled substrate, quantify the intracellular concentration of the substrate in the lysate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in the control cells from the uptake in the OATP1B1-expressing cells.
-
Determine the percent inhibition of OATP1B1-mediated uptake at each concentration of 2-hydroxy atorvastatin.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The study of 2-hydroxy atorvastatin in drug-drug interactions is a critical component of a comprehensive risk assessment for atorvastatin. The provided application notes and protocols offer a framework for researchers to investigate the potential of this active metabolite to act as a victim or perpetrator in DDIs. By generating robust in vitro data, a better understanding of the clinical DDI profile of atorvastatin can be achieved, ultimately contributing to safer and more effective use of this important medication.
References
Application Notes and Protocols for the Analytical Testing of 2-Hydroxy Atorvastatin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and standardized protocols for the quantitative determination of 2-hydroxy atorvastatin, a critical active metabolite and potential impurity in Atorvastatin drug substances and products. The protocols herein are compiled from established pharmacopeial methods and validated scientific studies, offering robust methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for ensuring the quality, safety, and efficacy of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used for treating hyperlipidemia.[1][2] This guide includes comprehensive experimental procedures, system suitability requirements, and method validation parameters, presented in a format tailored for analytical chemists, quality control specialists, and researchers in the pharmaceutical industry.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] During its synthesis and storage, or as a result of metabolism, several related substances or impurities can form. 2-hydroxy atorvastatin is one of the two primary active metabolites and its presence and quantity must be carefully controlled to ensure the drug's safety and efficacy profile.[3][4]
Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7] Therefore, validated, sensitive, and reliable analytical methods are crucial for the accurate quantification of 2-hydroxy atorvastatin. This document details two primary analytical approaches: a widely used HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for trace-level quantification and bioanalytical studies.
Analytical Methodologies
Two primary methods are presented for the analysis of 2-hydroxy atorvastatin.
-
Protocol 1: HPLC-UV Method. This reversed-phase HPLC method is suitable for the determination of 2-hydroxy atorvastatin in bulk drug substances and pharmaceutical dosage forms. It offers a balance of speed, simplicity, and reliability for quality control environments.[5][8]
-
Protocol 2: LC-MS/MS Method. This method provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of the impurity, for bioanalytical studies in plasma or serum, and for definitive identification.[3][4][9]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on established methods for the separation and quantification of Atorvastatin and its related substances.[5][7][8]
Principle
The method utilizes reversed-phase chromatography to separate 2-hydroxy atorvastatin from the parent Atorvastatin API and other related impurities. A C8 or C18 column is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier. Detection is performed using a UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance, typically around 244-248 nm.[1][5]
Reagents and Materials
-
Atorvastatin Calcium and 2-hydroxy atorvastatin Reference Standards (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (THF), stabilizer-free (HPLC Grade)
-
Ammonium Acetate or Monobasic Potassium Phosphate (Analytical Grade)
-
Glacial Acetic Acid or Formic Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Dimethylformamide (for sample preparation, if needed)[5]
-
Diluent: A mixture of acetonitrile, THF, and water (e.g., 1:1:2 v/v/v) is often used.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Data Acquisition: Chromatography Data Station (CDS).
-
Chromatographic Conditions: The following table summarizes typical conditions. Method 1 is based on pharmacopeial approaches, while Method 2 is a rapid, modern alternative.
| Parameter | Method 1 (Pharmacopeia-Based Approach) | Method 2 (Rapid UPLC/HPLC Approach) |
| Column | Octylsilyl C8 (L7) or Octadecylsilyl C18 (L1), 250 mm x 4.6 mm, 5 µm[1][5] | Core-shell C18 or C8, e.g., <100 mm x 3.0 mm, <3 µm[10] |
| Mobile Phase A | Ammonium acetate buffer (e.g., 1.54 g/L adjusted to pH 4.0-5.0 with acetic acid)[1][5] | 10 mM Ammonium formate with 0.04% formic acid in water[4] |
| Mobile Phase B | Acetonitrile / Tetrahydrofuran mixture[1][5] | Acetonitrile[4] |
| Gradient Elution | A linear or combined isocratic/linear gradient designed to separate all impurities.[5] | A rapid gradient, e.g., 30% to 70% B over 5-10 minutes.[10] |
| Flow Rate | 1.0 - 1.5 mL/min[5][8] | 0.4 - 0.6 mL/min[4] |
| Column Temp. | 28 - 32 °C[7] | 30 - 40 °C |
| Detection | UV at 244 nm or 248 nm[1][5] | UV/PDA at 245 nm[8] |
| Injection Vol. | 10 - 20 µL | 2 - 5 µL[6] |
| Run Time | Can be long (e.g., 85-90 min for full impurity profile)[5][6] | Typically < 15 minutes[5][6] |
Sample Preparation
-
Standard Solution: Prepare a stock solution of 2-hydroxy atorvastatin reference standard in the diluent. Further dilute to a working concentration relevant to the specification limit (e.g., 0.1% of the sample concentration).
-
Sample Solution: Accurately weigh and transfer the Atorvastatin API or powdered tablets into a volumetric flask. Dissolve and dilute to the mark with the appropriate solvent (e.g., dimethylformamide or diluent) to achieve a final concentration (e.g., 0.5 - 1.0 mg/mL).[7]
-
System Suitability Solution (SSS): Prepare a solution containing both Atorvastatin and key specified impurities (including 2-hydroxy atorvastatin) to verify the system's resolution and performance.[11]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for high-sensitivity applications where trace-level quantification is necessary.
Principle
This method combines the powerful separation capabilities of UPLC/HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is separated on a reversed-phase column and then ionized, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (parent molecule) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification.[4]
Reagents and Materials
-
Reagents from Protocol 1.
-
Formic Acid (LC-MS Grade).
-
Methanol (LC-MS Grade).
-
Internal Standard (IS): An isotopically labeled version, such as ²H₅-atorvastatin, is recommended for best results.[3]
Instrumentation and Conditions
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: A rapid UPLC method is preferred.
| Parameter | LC-MS/MS Conditions |
| Column | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[4] |
| Mobile Phase A | 10 mM Ammonium formate and 0.04% formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | Rapid gradient elution over a short run time. |
| Flow Rate | 0.4 mL/min[4] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes[4] |
-
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive[4] |
| IonSpray Voltage | 5.5 kV[4] |
| Source Temp. | 500 °C[4] |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | See Table 2 below |
Quantitative Data: Mass Spectrometry Parameters
The following table summarizes the mass transitions required for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin (ATV) | 559.2 | 440.3 |
| 2-hydroxy Atorvastatin (2-OH-ATV) | 575.4 | 440.3 |
| 4-hydroxy Atorvastatin (4-OH-ATV) | 575.4 | 440.3 |
| Fluvastatin (Internal Standard Example) | 412.3 | 224.2 |
| (Data sourced from a validated LC-MS/MS method for simultaneous quantification)[4] |
Method Validation Summary
Analytical methods for impurity testing must be validated according to ICH Q2(R1) guidelines. Key validation parameters from published studies are summarized below.
| Parameter | Typical Performance Results |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 0.05% to 0.3% of the working concentration.[1][5] |
| Limit of Detection (LOD) | HPLC-UV: ~0.05 µg/mL (corresponding to ~0.005% of a 1 mg/mL test solution).[5][10] |
| Limit of Quantitation (LOQ) | HPLC-UV: ~0.15 µg/mL. LC-MS/MS can achieve much lower limits, often in the sub-ng/mL range (e.g., 0.25 ng/mL).[4] |
| Precision (%RSD) | Repeatability and intermediate precision RSD values should be < 15% for impurities. For HPLC assay methods, RSD is often < 1.0%.[1][8] |
| Accuracy (% Recovery) | Typically within 85-115% for impurities at various concentration levels.[4][12] |
| Specificity | The method must be able to differentiate 2-hydroxy atorvastatin from other known impurities and the main API peak. Peak purity can be assessed using a PDA detector.[7] |
Visualizations and Workflows
Atorvastatin Impurity Relationship
The diagram below illustrates the relationship between the parent drug, Atorvastatin, and its primary active hydroxy metabolites.
Caption: Relationship between Atorvastatin and its key hydroxy impurities.
General Analytical Workflow
The following workflow outlines the key steps in the analysis of 2-hydroxy atorvastatin impurity.
Caption: Standard operating procedure workflow for impurity analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. veeprho.com [veeprho.com]
- 3. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - ProQuest [proquest.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in 2-Hydroxy Atorvastatin HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 2-hydroxy atorvastatin. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify and resolve common problems leading to poor peak shapes, such as tailing, fronting, and split peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 2-hydroxy atorvastatin?
A1: The most frequent cause of peak tailing for 2-hydroxy atorvastatin, a basic compound, is secondary interaction between the analyte and acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions lead to multiple retention mechanisms, causing the peak to tail.[2][3]
Q2: How does the mobile phase pH affect the peak shape of 2-hydroxy atorvastatin?
A2: The mobile phase pH is critical for achieving a good peak shape. Atorvastatin has a pKa value of approximately 4.46.[4] If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[1] For basic compounds like 2-hydroxy atorvastatin, using a lower pH (around 2-3) can protonate the silanol groups on the stationary phase, reducing unwanted interactions and improving peak symmetry.[5]
Q3: Can the injection solvent cause poor peak shape?
A3: Yes, if the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or broadening.[5] It is recommended to dissolve the sample in a solvent that is as close in composition to the mobile phase as possible.[5]
Q4: What is an acceptable peak tailing factor?
A4: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 1.0 and 1.5 is generally considered acceptable for many assays.[2] Values above 2.0 are often deemed unacceptable as they can compromise resolution and the accuracy of integration.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Adjust mobile phase pH to be 2-3 units below the analyte's pKa. For 2-hydroxy atorvastatin (a basic compound), a pH of 2.5-3.5 is often effective.[5] Alternatively, use a modern, high-purity, end-capped column or a polar-embedded column to shield the silanol groups.[1][5] | At low pH, the residual silanol groups on the silica packing are protonated and less likely to interact with the basic analyte, leading to a more symmetrical peak shape.[5] |
| Column Contamination or Degradation | Perform a column wash procedure with a series of strong solvents (see Protocol 2). If this does not resolve the issue, the column may be degraded and require replacement.[5] | Contaminants from the sample matrix can accumulate on the column, creating active sites that cause tailing. Column degradation can also expose more silanol groups. |
| Column Overload | Reduce the injection volume or dilute the sample.[5] | Injecting too much sample can saturate the stationary phase, leading to a non-linear relationship between concentration and retention, which often manifests as peak tailing.[6] |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the mobile phase.[5] | A strong injection solvent can cause the analyte to move through the column too quickly at the point of injection, leading to a distorted peak shape. |
| Extra-Column Volume | Use tubing with a smaller internal diameter (e.g., 0.005") and minimize the length of tubing between the injector, column, and detector.[1] | Excessive volume outside of the column can lead to band broadening and peak tailing. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution | Explanation |
| Sample Overload (Concentration) | Dilute the sample. | High sample concentration can lead to a non-linear distribution between the mobile and stationary phases, causing the peak to front.[6] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase. | If the sample is not fully soluble, it may precipitate at the head of the column, leading to a distorted peak shape. |
| Column Collapse | Replace the column. | This is an irreversible condition where the stationary phase bed collapses. It is more common with certain types of columns when operated outside their recommended pH or temperature range. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. | While more common for tailing, a suboptimal pH can sometimes lead to fronting if it affects the analyte's interaction with the stationary phase in a non-ideal way.[6] |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Logical Relationships in Split Peak Troubleshooting
Caption: A diagram showing the potential causes and solutions for split peaks in HPLC.
Potential Causes and Solutions for Split Peaks
| Potential Cause | Recommended Solution | Explanation |
| Partially Blocked Inlet Frit | Reverse the column and flush it to waste. If this doesn't work, the frit may need to be replaced. Using a guard column can help prevent this. | Debris from the sample or system can block the inlet frit, causing the sample to be distributed unevenly onto the column, leading to a split peak.[7] |
| Column Void | Replace the column. A guard column can help extend the life of the analytical column. | A void or channel can form at the head of the column, causing the sample to travel through two different paths. |
| Injection Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. | If the sample is not soluble in the mobile phase, it can precipitate upon injection and then redissolve, causing a split peak. |
| Co-eluting Interference | Improve sample cleanup procedures (e.g., using Solid Phase Extraction - SPE) or adjust the mobile phase composition or gradient to resolve the two compounds.[2] | An impurity or related compound may be co-eluting with the analyte of interest. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To optimize the mobile phase pH to improve the peak shape of 2-hydroxy atorvastatin.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Buffer salt (e.g., potassium dihydrogen phosphate)
-
Acid for pH adjustment (e.g., orthophosphoric acid)
-
Calibrated pH meter
Procedure:
-
Prepare the aqueous component of the mobile phase by dissolving the buffer salt in HPLC grade water to the desired concentration (e.g., 20 mM).
-
While stirring, slowly add the acid (e.g., orthophosphoric acid) to the aqueous solution until the desired pH (e.g., 3.0) is reached. Monitor the pH using a calibrated pH meter.
-
Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas it by sonication or helium sparging before use.
-
Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the sample.
Protocol 2: Column Washing Procedure
Objective: To remove strongly retained contaminants from the HPLC column.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade isopropanol
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of each of the following solvents in sequence:
-
Mobile phase (without buffer salts)
-
100% HPLC grade water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase composition.
-
-
Allow the system to equilibrate until a stable baseline is achieved before reconnecting the detector and running samples.
Note: Always consult the column manufacturer's instructions for specific recommendations on washing procedures and solvent compatibility.
References
Technical Support Center: Optimization of 2-Hydroxy Atorvastatin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 2-hydroxy atorvastatin from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of 2-hydroxy atorvastatin, providing potential causes and actionable solutions.
Question: Why is my recovery of 2-hydroxy atorvastatin consistently low?
Answer: Low recovery of 2-hydroxy atorvastatin can stem from several factors related to the extraction procedure and the analyte's stability. Here are the most common causes and troubleshooting steps:
-
Incomplete Extraction: The chosen solvent may not be optimal for extracting the analyte from the sample matrix.[1]
-
Solution: Optimize the extraction solvent. For Liquid-Liquid Extraction (LLE), test solvents with different polarities. For Solid-Phase Extraction (SPE), ensure the sorbent chemistry (e.g., C8, C18, or ion exchange) is appropriate for the analyte.[2][3] Consider newer techniques like salting-out assisted liquid-liquid extraction (SALLE), which can achieve high recovery (>81%) in a short time.[4][5]
-
-
Analyte Instability: Atorvastatin and its metabolites can be unstable, particularly due to heat, light, or pH changes.[6][7] The conversion between the active acid form and the inactive lactone form is a known issue.[8][9]
-
Solution: Perform extraction steps at low temperatures (e.g., on an ice bath) to minimize degradation.[9][10] Protect samples from light and use fresh samples and reagents whenever possible.[1][6] Ensure the pH of the sample and solvents is controlled, as extreme pH can promote degradation.[11] For instance, plasma samples should be kept at 4°C until loaded onto SPE cartridges to prevent transformation into the lactone form.[8]
-
-
Losses During Cleanup/Evaporation: The analyte can be lost during solid-phase extraction (SPE) cleanup steps or during solvent evaporation.[1]
-
Solution: For SPE, ensure the column is properly conditioned and activated. Use an appropriate elution solvent and volume to ensure complete elution of the analyte.[1] When evaporating the solvent (e.g., under a nitrogen stream), avoid complete dryness, as this can make the analyte difficult to redissolve.[12] Carefully control the temperature during evaporation.[1][8]
-
Question: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS bioanalysis.[13][14] This is particularly relevant in complex matrices like plasma, especially those with high lipid content.[14]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample.
-
Solution: Switch to a more selective sample preparation technique. While protein precipitation (PPT) is fast, it provides the least cleanup.[15] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences.[2][15] Techniques like salting-out assisted liquid-liquid extraction (SALLE) have also been shown to minimize matrix effects.[15]
-
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate the analyte from interfering matrix components.
-
Solution: Adjust the mobile phase composition or gradient to improve the resolution between 2-hydroxy atorvastatin and co-eluting species.[14] Ensure the retention time is appropriate to avoid the "matrix effect region" where most interferences elute.
-
-
Use an Appropriate Internal Standard: A suitable internal standard (IS) can compensate for matrix effects.
-
Solution: Ideally, use a stable isotope-labeled version of 2-hydroxy atorvastatin as the internal standard. If unavailable, use a structural analog that has similar extraction and ionization properties.[4]
-
Question: My results show high variability between replicate samples. What could be the cause?
Answer: High variability, often indicated by a high coefficient of variation (%CV) or relative standard deviation (RSD), points to inconsistencies in the sample preparation and analysis workflow.
-
Inconsistent Sample Handling: Manual extraction procedures can introduce variability.
-
Solution: Ensure precise and consistent pipetting of the sample, internal standard, and solvents for all replicates. Use calibrated pipettes. Automating the extraction process can significantly improve precision.
-
-
Incomplete Vortexing/Mixing: Inadequate mixing during extraction steps can lead to incomplete extraction and variable recovery.
-
Solution: Vortex samples for a consistent and sufficient amount of time at each mixing step (e.g., after adding extraction solvent or before centrifugation).[15]
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system can also contribute to variability.[1]
-
Solution: Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard solution periodically throughout the analytical run to ensure consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting 2-hydroxy atorvastatin from plasma?
A1: Solid-phase extraction (SPE) is a widely used and robust method for isolating 2-hydroxy atorvastatin and its parent drug from human plasma.[8][16] Other common techniques include liquid-liquid extraction (LLE), protein precipitation (PPT), and salting-out assisted liquid-liquid extraction (SALLE).[4][15][17]
Q2: How stable is 2-hydroxy atorvastatin in plasma samples during storage?
A2: Atorvastatin and its metabolites are generally stable in plasma for at least three freeze-thaw cycles and for several months when stored at -20°C or -80°C.[18][19][20] However, it is crucial to minimize time at room temperature and exposure to light to prevent degradation.[6][7]
Q3: What type of internal standard should I use for quantification?
A3: The ideal internal standard is a deuterium-labeled version of 2-hydroxy atorvastatin (e.g., 2-hydroxy atorvastatin-d5).[4] If a stable isotope-labeled standard is not available, a structural analog with similar chemical and physical properties can be used.[17]
Q4: Can I use protein precipitation for my extraction? What are the drawbacks?
A4: Yes, protein precipitation (PPT) with a solvent like acetonitrile is a simple and fast method for sample preparation.[21][22] However, its main drawback is that it is less effective at removing other matrix components, which can lead to significant matrix effects in the subsequent LC-MS/MS analysis.[15]
Q5: What is salting-out assisted liquid-liquid extraction (SALLE) and what are its advantages?
A5: SALLE is a variation of LLE where a salt (e.g., ammonium acetate or magnesium sulfate) is added to the sample after the addition of a water-miscible organic solvent like acetonitrile.[4][15] The salt increases the polarity of the aqueous layer, forcing the separation of the organic solvent and partitioning the analytes into it. This method is high-throughput, requires small solvent volumes, and can provide high extraction efficiency while minimizing matrix effects.[5][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a common method for extracting atorvastatin and its hydroxy metabolites from human plasma.[8]
-
Pre-treat SPE Cartridges: Condition Waters Oasis HLB SPE columns (30 mg) by passing 0.4 mL of methanol, followed by 0.8 mL of 100 mmol/L ammonium acetate (pH 4.6).[8]
-
Sample Preparation: To 0.1 mL of plasma, add 50 µL of the internal standard working solution and 0.4 mL of 100 mM ammonium acetate (pH 4.5).[8]
-
Vortex: Vortex the mixture for 30 seconds.
-
Load Sample: Load the entire mixture onto the pre-treated SPE column.
-
Wash Column: Wash the column with 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6), followed by 0.9 mL of methanol–water (20:80, v/v).[8]
-
Dry Column: Dry the column under vacuum for 5 minutes.
-
Elute Analytes: Elute the analytes with 0.3 mL of methanol–water (95:5, v/v).[8]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 0.2 mL of the mobile phase.[8]
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a high-throughput method for the simultaneous determination of atorvastatin and its metabolites.[15]
-
Sample Preparation: Transfer 1.0 mL of the plasma sample to a microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the internal standard solution (e.g., 1 µg/mL in acetonitrile) and vortex for 10 seconds.[15]
-
Protein Precipitation: Add 2.0 mL of acetonitrile and vortex thoroughly.
-
Centrifuge: Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.[15]
-
Salting-Out: Carefully transfer the supernatant to a new tube containing 2.0 mL of 2 M MgSO₄ solution and vortex.[15]
-
Phase Separation: Centrifuge at 4000 rpm at 0°C for 5 minutes. Two distinct layers (an upper organic layer and a lower aqueous layer) will form.
-
Evaporate and Reconstitute: Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[15]
Protocol 3: Protein Precipitation (PPT)
This is a general protocol for rapid sample cleanup.[21][22]
-
Sample Preparation: Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the internal standard working solution.
-
Precipitate Proteins: Add 750 µL of ice-cold acetonitrile to the tube.[22]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[22]
-
Centrifuge: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 12 minutes at 4°C.[22]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
Data Presentation: Comparison of Extraction Methods
| Method | Analyte(s) | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| SPE | Atorvastatin, p-OH Atorvastatin | Not explicitly stated | 0.229, 0.202 | Not specified | [8] |
| On-line SPE | Atorvastatin, o-OH Atorvastatin | >75% | 0.1, 0.5 | Not specified | [2] |
| SALLE | Atorvastatin, o-OH & p-OH Atorvastatin | >81% | 0.02, 0.01 | 0.02-15.0, 0.01-2.0 | [4] |
| SALLE | Atorvastatin, o-OH & p-OH Atorvastatin | >70% | 0.4, 0.12, 0.05 | 0.4-100, 0.12-30, 0.05-3 | [15] |
| MEPS | Atorvastatin & metabolites | 89-115% | Not specified | Not specified | [3] |
| LLE | Atorvastatin, o-OH Atorvastatin | Not explicitly stated | 0.2, 0.1 | 0.2-20, 0.1-20 | [17] |
| PPT | Atorvastatin | 96.87% | 10.45 | 15.62-2000 | [22] |
LLOQ: Lower Limit of Quantitation; SPE: Solid-Phase Extraction; SALLE: Salting-Out Assisted Liquid-Liquid Extraction; MEPS: Microextraction by Packed Sorbent; LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation.
Visualizations
Caption: General workflow for 2-hydroxy atorvastatin extraction from biological samples.
Caption: Troubleshooting workflow for low recovery of 2-hydroxy atorvastatin.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. welchlab.com [welchlab.com]
- 2. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microextraction by packed sorbent as sample preparation step for atorvastatin and its metabolites in biological samples--critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High‐throughput salting‐out‐assisted liquid–liquid extraction for the simultaneous determination of atorvastatin, <i>or… [ouci.dntb.gov.ua]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 20. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. wjarr.com [wjarr.com]
Technical Support Center: Synthesis of 2-Hydroxy Atorvastatin Calcium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy atorvastatin calcium salt.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Question | Possible Causes | Recommended Solutions |
| Low Yield of Hydroxylated Product | My reaction shows a low conversion of atorvastatin to the hydroxylated products. What could be the reason? | 1. Inefficient Hydroxylating Agent: The chosen reagent may not be potent enough for the electron-rich pyrrole system of atorvastatin.2. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal.3. Degradation of Starting Material: Atorvastatin is sensitive to strongly acidic or oxidative conditions. | 1. Choice of Reagent: Consider using a more reactive oxygen source or a different catalytic system known for aromatic hydroxylation.2. Optimization: Perform small-scale experiments to optimize temperature, time, and solvent. A design of experiments (DoE) approach can be beneficial.3. Protecting Groups: Consider protecting the diol side chain before hydroxylation to prevent side reactions. |
| Poor Regioselectivity (High para-isomer formation) | I am getting a significant amount of the para-hydroxy atorvastatin isomer. How can I improve the ortho-selectivity? | 1. Steric Hindrance: The directing group's ability to favor the ortho position may be limited.2. Electronic Effects: The electronic nature of the atorvastatin molecule may not strongly favor ortho-hydroxylation.3. Reaction Mechanism: The specific mechanism of the hydroxylating agent may not be inherently ortho-directing. | 1. Directed Ortho Metalation (DoM): This is a powerful strategy. Use of a strong base like n-butyllithium to deprotonate the position ortho to the amide, followed by quenching with an electrophilic oxygen source.2. Bulky Reagents: Employing sterically hindered hydroxylating agents might favor the less hindered para position, so this should be carefully considered based on the specific reagent.3. Catalyst Selection: Some transition metal catalysts can offer high regioselectivity in C-H activation/hydroxylation reactions. |
| Formation of Atorvastatin Lactone | I am observing a significant amount of the atorvastatin lactone in my reaction mixture and during purification. How can I prevent this? | 1. Acidic Conditions: The dihydroxyheptanoic acid side chain of atorvastatin is prone to cyclize into a lactone under acidic conditions.[1][2] This can be a major side reaction during work-up or chromatography. | 1. pH Control: Maintain neutral or slightly basic conditions during the reaction and work-up. Use of buffered solutions can be helpful.2. Aqueous Work-up: When quenching the reaction, use a mild base like sodium bicarbonate solution.3. Chromatography: If using silica gel chromatography, it can be slightly acidic. Consider using neutralized silica gel or an alternative stationary phase like alumina. A mobile phase containing a small amount of a basic additive (e.g., triethylamine) can also prevent lactonization. |
| Difficulty in Purification | I am struggling to separate 2-hydroxy atorvastatin from the unreacted atorvastatin and the para-hydroxy isomer. | 1. Similar Polarity: The three compounds (atorvastatin, ortho-hydroxy, and para-hydroxy atorvastatin) have very similar polarities, making chromatographic separation challenging. | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating such closely related isomers.[3] A reversed-phase C18 column with a methanol/acetonitrile/water or buffer mobile phase is a good starting point.2. Derivatization: In some cases, derivatizing the hydroxyl group can alter the polarity enough to improve separation. This would require an additional deprotection step.3. Crystallization: Fractional crystallization could be explored, although it may be challenging for these types of molecules. |
| Issues with Calcium Salt Formation | The final calcium salt has low purity or poor physical properties. | 1. Impure Free Acid: The purity of the 2-hydroxy atorvastatin free acid used for salt formation is critical.2. Incorrect Stoichiometry: The ratio of the free acid to the calcium source (e.g., calcium acetate or calcium hydroxide) must be precise.3. Precipitation Conditions: The solvent system, temperature, and rate of addition can significantly impact the crystal form and purity of the salt. | 1. Purify the Free Acid: Ensure the 2-hydroxy atorvastatin free acid is of high purity (>99%) before proceeding with salt formation.2. Stoichiometry: Carefully calculate and control the molar equivalents of the calcium source. A 2:1 ratio of the statin to calcium is typical for the hemi-calcium salt.[4]3. Controlled Precipitation: Use an anti-solvent addition method or controlled cooling to induce crystallization. Experiment with different solvent systems (e.g., ethanol/water, methanol/water).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 2-hydroxy atorvastatin?
A1: The primary challenge is achieving regioselective hydroxylation at the ortho-position of the N-phenyl ring. Most synthetic methods that hydroxylate this ring will produce a mixture of the ortho- and para-hydroxy isomers, which are difficult to separate due to their similar physical properties.[6]
Q2: Why is lactone formation a common problem?
A2: The 3,5-dihydroxyheptanoic acid side chain of atorvastatin can undergo intramolecular cyclization (lactonization) to form a stable six-membered ring. This reaction is catalyzed by acid.[1] Since many synthetic steps, including work-up and purification (e.g., silica gel chromatography), can introduce acidic conditions, lactone formation is a frequent side reaction.
Q3: Is it possible to synthesize 2-hydroxy atorvastatin by modifying the Paal-Knorr synthesis of atorvastatin?
A3: Yes, this is a viable alternative strategy. Instead of hydroxylating atorvastatin itself, one could start with a pre-hydroxylated precursor. For example, using 2-aminophenol in the synthesis of the pyrrole core would introduce the hydroxyl group at an early stage. However, this may require protection of the phenolic hydroxyl group during subsequent reaction steps.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, keeping it at -20°C is advisable.
Q5: What analytical techniques are essential for characterizing the final product?
A5: A combination of techniques is necessary for full characterization:
-
HPLC: To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the hydroxyl group.
Experimental Protocols
Representative Protocol for Synthesis of 2-Hydroxy Atorvastatin
Disclaimer: This is a representative protocol based on general chemical principles for ortho-hydroxylation and should be optimized for specific laboratory conditions.
-
Protection of Atorvastatin Diol (Optional but Recommended):
-
Dissolve atorvastatin calcium in a suitable solvent and convert it to the free acid.
-
Protect the 3,5-diol of the side chain as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This prevents side reactions during hydroxylation.
-
-
Directed Ortho-Hydroxylation:
-
Dissolve the protected atorvastatin in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add 2.2 equivalents of a strong base such as n-butyllithium (n-BuLi) to achieve ortho-lithiation.
-
After stirring for 1-2 hours at low temperature, quench the reaction with an electrophilic oxygen source, such as bubbling dry oxygen through the solution, followed by a reductive workup, or by adding a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
-
Deprotection and Work-up:
-
If the diol was protected, deprotect the acetonide using acidic conditions (e.g., dilute HCl in THF/water), carefully monitoring the pH to minimize lactone formation.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product, a mixture of unreacted starting material, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin, is purified using preparative reversed-phase HPLC.
-
Protocol for HPLC Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should effectively separate atorvastatin, 2-hydroxy atorvastatin, and 4-hydroxy atorvastatin.
Protocol for Calcium Salt Formation
-
Dissolve the purified 2-hydroxy atorvastatin free acid (1 equivalent) in methanol.
-
In a separate flask, prepare a solution of calcium acetate (0.5 equivalents) in water.
-
Slowly add the calcium acetate solution to the methanolic solution of the free acid with stirring.
-
Stir the mixture at room temperature for several hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the calcium salt.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Representative workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Relationship between acid, lactone, and salt forms under different pH conditions.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20050197501A1 - Processes for preparing calcium salt forms of statins - Google Patents [patents.google.com]
- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-hydroxy atorvastatin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-hydroxy atorvastatin during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 2-hydroxy atorvastatin during analysis?
A1: The primary factors contributing to the degradation of 2-hydroxy atorvastatin, similar to its parent compound atorvastatin, are pH, temperature, light, and oxidative stress. Acidic conditions are particularly detrimental, leading to the conversion of the active hydroxy acid form to its inactive lactone form.[1][2][3]
Q2: What is the main degradation pathway for 2-hydroxy atorvastatin?
A2: The most significant degradation pathway for 2-hydroxy atorvastatin under acidic conditions is the intramolecular esterification (lactonization) to form 2-hydroxy atorvastatin lactone.[1][2] This occurs through the reaction of the carboxylic acid and hydroxyl groups on the heptanoic acid side chain. This conversion is pH-dependent and can significantly impact analytical results by underestimating the concentration of the active metabolite.[1][4]
Q3: How can I prevent the lactonization of 2-hydroxy atorvastatin in my samples?
A3: To prevent lactonization, it is crucial to maintain the pH of your samples above 4.[3][5] Ideally, samples should be kept at a neutral or slightly basic pH. If acidic conditions are unavoidable during extraction, the exposure time should be minimized, and the sample should be neutralized as quickly as possible.[6] Storing samples at reduced temperatures (4°C) can also help to slow down this conversion.[6]
Q4: What are the recommended storage conditions for 2-hydroxy atorvastatin samples and standards?
A4: For short-term storage, samples and standards should be kept at refrigerated temperatures (2-8°C).[6] For long-term storage, freezing at or below -70°C is recommended.[7] All solutions should be protected from light by using amber vials or by covering the containers with aluminum foil to prevent photodegradation.[8]
Q5: Can the mobile phase composition in my HPLC/LC-MS method affect the stability of 2-hydroxy atorvastatin?
A5: Yes, the mobile phase composition, particularly its pH, can influence the stability of 2-hydroxy atorvastatin during analysis. Using a mobile phase with a pH above 4.5 is recommended to prevent on-column conversion to the lactone form.[9] Buffering the mobile phase, for example with ammonium acetate or phosphate buffer, can help maintain a stable pH throughout the chromatographic run.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 2-hydroxy atorvastatin | Lactonization: The sample pH may be too acidic (pH < 4), leading to the conversion to 2-hydroxy atorvastatin lactone.[1][4] | - Measure the pH of your sample and adjust to neutral or slightly basic if possible.- Minimize the time samples are exposed to acidic conditions during sample preparation.- Analyze for both the acid and lactone forms to quantify the total 2-hydroxy atorvastatin. |
| Thermal Degradation: Samples may have been exposed to high temperatures during processing or storage.[8][11] | - Process and store samples at refrigerated (2-8°C) or frozen (-70°C) conditions.[6][7]- Avoid prolonged exposure to ambient temperature. | |
| Photodegradation: Exposure to UV or ambient light can degrade the analyte.[8] | - Use amber vials or protect samples from light with aluminum foil.- Minimize light exposure during sample handling and analysis. | |
| Appearance of unexpected peaks in the chromatogram | Degradation Products: New peaks may correspond to degradation products such as the lactone form or oxidation products.[3][12] | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation product peaks.[8][13]- Use a stability-indicating method that can resolve the analyte from its degradation products. |
| Matrix Effects: Components in the biological matrix may interfere with the analysis. | - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.- Use a matrix-matched calibration curve. | |
| Poor peak shape or shifting retention times | On-column Degradation: The pH of the mobile phase may be causing on-column conversion to the lactone. | - Adjust the mobile phase pH to be above 4.5.[9]- Use a buffered mobile phase to ensure consistent pH.[10] |
| Column Temperature: Inconsistent column temperature can affect retention times and peak shape. | - Use a column oven to maintain a constant and optimized temperature.[8] |
Experimental Protocols
Protocol 1: Sample Handling and Storage to Minimize Degradation
-
Collection: Collect biological samples (e.g., plasma, serum) using appropriate anticoagulants.
-
pH Adjustment (Optional but Recommended): If the sample is to be stored for an extended period, consider adjusting the pH to a range of 6-7.5 to enhance stability.[6]
-
Storage:
-
Light Protection: At all stages, protect samples from light by using amber-colored tubes and vials.
-
Thawing: When ready for analysis, thaw frozen samples on ice to prevent thermal degradation.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline; specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid).[9]
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient program can be used to effectively separate atorvastatin, its metabolites, and potential degradation products. An example gradient could be:
-
Start with a higher percentage of mobile phase A.
-
Gradually increase the percentage of mobile phase B to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40°C.[8]
-
Detection: UV detection at 245 nm.[8]
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Recommended workflow for sample handling to ensure the stability of 2-hydroxy atorvastatin.
Caption: Primary degradation pathways for 2-hydroxy atorvastatin under stress conditions.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. jfda-online.com [jfda-online.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
increasing sensitivity for low-level 2-hydroxy atorvastatin detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sensitive detection of 2-hydroxy atorvastatin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 2-hydroxy atorvastatin, particularly when aiming for low detection limits.
Issue 1: Poor Sensitivity/Low Signal Intensity for 2-Hydroxy Atorvastatin
Possible Causes and Solutions:
-
Suboptimal Ionization: 2-hydroxy atorvastatin can be ionized in both positive and negative modes, but the positive mode generally yields a higher response.[1]
-
Recommendation: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI) mode for optimal sensitivity.[1]
-
-
Inefficient Sample Extraction: The choice of sample preparation technique is critical for maximizing recovery and minimizing matrix effects.
-
Recommendation: Salting-out assisted liquid-liquid extraction (SALLE) has been shown to be efficient, reduce matrix effects, and increase sensitivity.[1] Alternatively, solid-phase extraction (SPE) is a robust option.[2][3] Protein precipitation (PPT) is a simpler but potentially less clean method.[1]
-
-
Inappropriate Mobile Phase Composition: The mobile phase composition significantly impacts chromatographic separation and ionization efficiency.
-
Matrix Effects: Endogenous components in biological matrices like plasma can co-elute with 2-hydroxy atorvastatin and suppress its ionization, leading to a lower signal.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity in 2-hydroxy atorvastatin detection.
Issue 2: High Background or Interferences
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background noise.
-
Recommendation: Use LC-MS grade solvents and high-purity reagents.[4]
-
-
Carryover from Previous Injections: Analytes from a high-concentration sample can be retained in the injection port or on the column and elute in subsequent runs.
-
Recommendation: Implement a robust needle wash protocol and inject blank samples between high-concentration samples to assess for carryover.
-
-
Co-eluting Endogenous Compounds: Plasma and other biological matrices contain numerous compounds that can interfere with the detection of the target analyte.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of 2-hydroxy atorvastatin?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of 2-hydroxy atorvastatin in biological matrices.[3][6] This technique offers high selectivity and sensitivity, enabling the detection of low ng/mL to pg/mL concentrations.
Q2: What are the key mass spectrometry parameters for 2-hydroxy atorvastatin detection?
A2: For optimal detection, an electrospray ionization (ESI) source in positive ion mode is recommended.[1] The analysis is typically performed in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for 2-hydroxy atorvastatin and a suitable internal standard should be optimized on your instrument. For example, a transition for 2-hydroxy atorvastatin could be m/z 575.4 → 440.3.[5][7]
Q3: Which sample preparation technique is best for plasma samples?
A3: The choice of sample preparation depends on the desired level of cleanliness and sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT and can provide high extraction recoveries.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[2][3]
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is crucial for accurate and precise quantification at low levels.
-
Effective Sample Cleanup: Use a rigorous sample preparation method like SPE to remove interfering substances.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate 2-hydroxy atorvastatin from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ²H₅-atorvastatin) is highly recommended to compensate for any remaining matrix effects and variability in extraction recovery.[4]
Q5: What are typical concentration ranges and limits of quantification (LOQ) for 2-hydroxy atorvastatin in human plasma?
A5: Several validated LC-MS/MS methods have been published with varying linear ranges and LOQs. The achievable LOQ will depend on the instrumentation, sample preparation, and matrix.
| Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | 0.12 - 30 | 0.12 | [1] |
| LC-MS/MS | 0.50 - 120 | 0.50 | [6] |
| LC-MS/MS | 0.25 - 100 | 0.25 | [5] |
| LC-MS/MS | 0.05 - 100 | 0.05 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a method for the simultaneous quantification of atorvastatin and its metabolites in human plasma.[1]
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard Addition: To 1000 µL of plasma, add 50 µL of the internal standard solution (e.g., 1 µg/mL benzyl paraben in acetonitrile) and vortex for 10 seconds.
-
Protein Precipitation: Add 2 mL of acetonitrile and vortex.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Extraction: Carefully transfer the supernatant to a new tube containing 2 mL of 2 M MgSO₄ and vortex.
-
Second Centrifugation: Centrifuge at 4000 rpm at 0 °C for 5 minutes.
-
Evaporation: Transfer the upper layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
Protocol 2: LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. These should be optimized for your specific system.
Liquid Chromatography:
-
Column: Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with a mixture of 45% acetonitrile and 55% of a 0.5% acetic acid solution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1.0 µL.[4]
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
Example Transitions:
Method Development Logic
Caption: Logical workflow for developing a sensitive analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening for 2-Hydroxy Atorvastatin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the high-throughput screening (HTS) of 2-hydroxy atorvastatin, the primary active metabolite of atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for high-throughput screening of 2-hydroxy atorvastatin formation?
A1: The two primary HTS methodologies are cell-based assays and biochemical assays, both typically coupled with highly sensitive detection methods.[1][2] Cell-based assays utilize live cells, such as primary human hepatocytes or engineered cell lines expressing specific enzymes, to measure metabolic activity in a more physiologically relevant context.[3][4] Biochemical assays use purified enzymes, primarily cytochrome P450 3A4 (CYP3A4), to measure the direct conversion of atorvastatin to 2-hydroxy atorvastatin.[2] Detection is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for direct quantification or fluorescence-based readouts that correlate with enzyme activity.[5][6]
Q2: Why is CYP3A4 the focus of these screening assays?
A2: Atorvastatin is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8][9] This enzyme is responsible for the oxidation of atorvastatin into its active metabolites, ortho- (2-hydroxy) and para-hydroxy atorvastatin.[7][9] Therefore, screening methods are designed to measure the activity or inhibition of CYP3A4 to assess the metabolic fate of atorvastatin and identify potential drug-drug interactions.[10]
Q3: What are the common detection technologies used in HTS for this application?
A3: The most common detection technologies are LC-MS/MS and fluorescence-based methods.[5][6] LC-MS/MS is considered the gold standard for its high specificity and sensitivity in directly measuring the concentrations of atorvastatin and its metabolites.[5][11] Fluorescence-based assays are often used as a more cost-effective and higher-throughput alternative; they typically measure the activity of CYP3A4 by using a pro-fluorescent probe substrate that becomes fluorescent upon metabolism by the enzyme.[6]
Q4: What is an acceptable Z'-factor for a 2-hydroxy atorvastatin HTS assay?
A4: The Z'-factor is a statistical measure of assay quality. Generally, an HTS assay is considered robust and reliable if the Z'-factor is greater than 0.5.[12] This indicates a sufficient separation between the signals of positive and negative controls, allowing for confident identification of "hits."
Q5: How can I minimize assay variability between plates?
A5: Minimizing inter-plate variability is crucial for reliable HTS data.[13] Key strategies include using control-based normalization methods, where the activities of test samples are calculated relative to on-plate positive and negative controls.[13] It is also important to ensure reagent stability, use consistent cell seeding densities, and control for environmental factors like temperature and incubation time.[14] Implementing a scattered layout for controls across the plate, rather than placing them only at the edges, can also help reduce systematic errors like edge effects.[15][16]
Troubleshooting Guides
Problem: I am observing high well-to-well variability within a single assay plate.
-
Possible Cause 1: Inconsistent Dispensing. Automated liquid handlers may require calibration. Small volume dispensing is a common source of error in miniaturized HTS formats (e.g., 384- or 1536-well plates).[17][18]
-
Solution: Perform a quality control check on your liquid handling robotics. Use dye-based tests to visually and quantitatively assess dispensing accuracy and precision across the plate. Recalibrate the dispenser if necessary.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a microplate are prone to temperature and evaporation gradients, leading to different reaction rates compared to interior wells.
-
Possible Cause 3: Cell Clumping or Uneven Seeding. In cell-based assays, a non-uniform cell monolayer will result in variable metabolic activity per well.[1]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between dispensing steps to prevent settling. Visually inspect plates post-seeding to confirm an even distribution of cells.
-
Problem: My assay has a low signal-to-noise (S/N) ratio.
-
Possible Cause 1: Suboptimal Reagent Concentration. The concentrations of the substrate (atorvastatin), enzyme (CYP3A4), or cofactors (e.g., NADPH) may not be optimal for generating a strong signal.
-
Solution: Perform matrix titrations of key reagents. Systematically vary the concentration of the substrate and enzyme to find the optimal conditions that yield the highest signal window for your specific assay conditions.
-
-
Possible Cause 2: Insufficient Incubation Time. The reaction may not have proceeded long enough to generate a detectable amount of 2-hydroxy atorvastatin or the reporter signal.
-
Solution: Conduct a time-course experiment to determine the optimal incubation period. Measure product formation or signal at multiple time points to identify the linear range of the reaction and the point of maximum signal before substrate depletion or enzyme instability occurs.
-
-
Possible Cause 3: Assay Interference from Compounds. Test compounds themselves can interfere with the detection method. For example, fluorescent compounds can artificially inflate the signal in fluorescence-based assays.[19]
-
Solution: Run a counter-screen where test compounds are added to a reaction mixture without the enzyme or substrate. Any signal generated in this screen is likely due to compound interference and should be flagged.
-
Problem: I am identifying a high number of false positives.
-
Possible Cause 1: Promiscuous Inhibitors or Activators. Some compounds can appear active through non-specific mechanisms, such as forming aggregates that sequester the enzyme or reacting with assay components.[19]
-
Solution: Implement secondary or orthogonal assays to confirm hits. For example, if a hit is identified in a fluorescence-based assay, confirm its activity using the more specific LC-MS/MS method. Also, include a detergent like Triton X-100 in a counter-assay to identify aggregation-based false positives.
-
-
Possible Cause 2: Redox Cycling Compounds. In assays containing reducing agents like DTT, some compounds can undergo redox cycling, generating reactive oxygen species (H₂O₂) that can non-specifically modify and inhibit proteins.[19]
-
Solution: Identify potential redox-cycling compounds by their chemical structure (e.g., quinones).[19] Run the assay in the absence of reducing agents, if possible, or use a counter-screen to detect H₂O₂ generation to flag these compounds.
-
-
Possible Cause 3: Incorrect Normalization. Poor normalization can lead to misinterpretation of data, causing random errors to be flagged as hits.[15][16]
Data Presentation
Table 1: Comparison of Common HTS Assay Formats for 2-Hydroxy Atorvastatin Screening
| Feature | Cell-Based Assay (Recombinant CYP3A4) | LC-MS/MS Based Assay | Fluorescence-Based Assay (Biochemical) |
| Principle | Measures metabolism in a cellular context.[1][3] | Direct quantification of analyte mass.[5][20] | Indirectly measures enzyme activity via a fluorescent probe.[6] |
| Throughput | High (384- to 1536-well) | Lower (throughput limited by chromatography run time) | Very High (384- to 3456-well)[17] |
| Specificity | Moderate (potential for off-target effects) | Very High (mass-based detection)[21] | Low to Moderate (prone to interference)[19] |
| Physiological Relevance | High (includes cell membrane transport and intracellular environment)[4] | Moderate (measures endpoint in vitro) | Low (purified enzyme system) |
| Cost per Well | Moderate | High | Low |
| Common Use Case | Secondary screening, ADMET studies.[3][4] | Hit confirmation, pharmacokinetic studies.[5][22] | Primary high-throughput screening.[6] |
Table 2: Typical Experimental Parameters for LC-MS/MS Quantification
| Parameter | Typical Value / Condition |
| Chromatography Column | C18 stationary phase (e.g., Phenomenex Kinetex XB-C18)[5] |
| Mobile Phase | Gradient of water and methanol or acetonitrile with 0.1% formic acid.[5] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1.0 - 5.0 µL[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM)[5][20] |
| Lower Limit of Quantitation (LLOQ) | ~0.1 - 0.2 ng/mL for both atorvastatin and 2-hydroxy atorvastatin.[20][21] |
| Internal Standard | Deuterated analog (e.g., ²H₅-atorvastatin)[5] |
Experimental Protocols
Protocol 1: Cell-Based HTS Assay using Human Hepatocytes and LC-MS/MS Detection
This protocol outlines a method for screening compounds for their effect on the formation of 2-hydroxy atorvastatin in cultured human hepatocytes.
-
Cell Culture: Plate primary human hepatocytes or a suitable cell line (e.g., HepG2) in 96- or 384-well collagen-coated plates and allow them to form a confluent monolayer (typically 24-48 hours).
-
Compound Treatment: Prepare a compound library in DMSO and dilute to the final desired concentration in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO only) and positive controls (e.g., a known CYP3A4 inhibitor like ketoconazole).
-
Initiate Metabolism: After a pre-incubation period with the test compounds (e.g., 30 minutes), add atorvastatin (e.g., 1-10 µM final concentration) to all wells to initiate the metabolic reaction.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a predetermined time (e.g., 60 minutes). This time should be within the linear range of metabolite formation.
-
Reaction Quenching & Lysis: Stop the reaction by adding a cold quench solution, such as acetonitrile, containing a deuterated internal standard (e.g., ²H₅-atorvastatin).[5] This step also serves to lyse the cells and precipitate proteins.
-
Sample Preparation: Centrifuge the plates to pellet the precipitated protein and cell debris. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Quantify the amount of 2-hydroxy atorvastatin by comparing its peak area to that of the internal standard against a standard curve.
-
Data Analysis: Normalize the data to the vehicle control wells. Calculate the percent inhibition or activation for each test compound. Flag hits based on a predefined activity threshold.
Protocol 2: Biochemical Fluorescence-Based CYP3A4 Inhibition Assay
This protocol describes a method to screen for inhibitors of CYP3A4 activity using a pro-fluorescent substrate.
-
Reagent Preparation: Prepare assay buffer (e.g., potassium phosphate buffer), a solution of recombinant human CYP3A4, a pro-fluorescent substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC), and an NADPH-regenerating system.
-
Compound Plating: Dispense the test compound library (in DMSO) into the wells of a black, opaque 384-well microplate. Include positive (e.g., ketoconazole) and negative (DMSO) controls.
-
Enzyme Addition: Add the recombinant CYP3A4 enzyme to all wells and pre-incubate with the compounds for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the BFC substrate and the NADPH-regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Signal Detection: Stop the reaction by adding a stop solution (e.g., acetonitrile or a basic solution). Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorescent product (e.g., 7-hydroxy-4-trifluoromethylcoumarin).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (ketoconazole) controls. A Z'-factor should be calculated for each plate to ensure data quality.
Mandatory Visualizations
Caption: Metabolic pathway of Atorvastatin to 2-Hydroxy Atorvastatin via CYP3A4.
Caption: High-throughput screening workflow from preparation to hit confirmation.
Caption: Troubleshooting decision tree for a high false positive rate in HTS.
References
- 1. biotechnologia-journal.org [biotechnologia-journal.org]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Challenges and solutions to ultra-high-throughput screening assay miniaturization: submicroliter fluid handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. | Semantic Scholar [semanticscholar.org]
addressing variability in 2-hydroxy atorvastatin experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 2-hydroxy atorvastatin experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in 2-hydroxy atorvastatin levels in in-vivo studies?
A1: Inter-individual variability in 2-hydroxy atorvastatin levels can be significant and is primarily attributed to:
-
Genetic Polymorphisms: Variations in the gene encoding the Cytochrome P450 3A4 (CYP3A4) enzyme are a major factor.[1][2] CYP3A4 is the principal enzyme responsible for metabolizing atorvastatin to its ortho- and para-hydroxylated active metabolites, including 2-hydroxy atorvastatin.[3][4][5] Genetic mutations in CYP3A4 can lead to altered enzyme activity, affecting the rate of atorvastatin metabolism.[1]
-
Drug Transporters: Genetic variations in genes for drug transporters like OATP1B1, P-glycoprotein (encoded by ABCB1), and BCRP (encoded by ABCG2) can influence the uptake and efflux of atorvastatin and its metabolites in the liver, thereby affecting plasma concentrations.[6][7]
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP3A4 can significantly alter atorvastatin metabolism and the formation of its metabolites.[2][5]
-
Patient-Specific Factors: Age, liver function, and co-morbidities can also contribute to variability in drug metabolism.[5][8]
Q2: My 2-hydroxy atorvastatin concentrations are inconsistent in my cell-based assays. What could be the cause?
A2: In vitro experimental variability can arise from several factors:
-
Cell Line Differences: The choice of cell line can significantly impact results. For example, in transporter inhibition assays, different cell systems (e.g., HEK293) can yield different IC50 values.[9]
-
Probe Substrate: The substrate used in transporter and metabolism assays can contribute to variability in inhibition data.[9]
-
Incubation Conditions: Variations in incubation time, temperature, and the presence or absence of serum can affect experimental outcomes.
-
Compound Stability: Atorvastatin and its metabolites can be unstable under certain conditions. It is crucial to ensure the stability of the compounds in your specific assay medium and conditions.
Q3: How can I minimize variability in my analytical measurements of 2-hydroxy atorvastatin?
A3: To ensure robust and reproducible analytical results, consider the following:
-
Method Validation: A validated analytical method (e.g., HPLC, LC-MS/MS) is essential.[10][11][12] This includes assessing linearity, precision, accuracy, and stability.[10]
-
Sample Handling and Storage: Atorvastatin is susceptible to degradation under acidic, oxidative, and photolytic stress.[13][14][15] Proper sample collection, processing, and storage are critical to prevent degradation. Samples should be protected from light and stored at appropriate temperatures.
-
Internal Standards: Use of a suitable internal standard during sample extraction and analysis can help to correct for variability in sample preparation and instrument response.
-
Control for pH: The conversion between the hydroxy acid and lactone forms of atorvastatin and its metabolites is pH-dependent.[6] Controlling the pH during sample preparation and analysis is important for accurate quantification of a specific form.
-
Mobile Phase Stability: For HPLC methods, the stability of the mobile phase should be considered, especially for long analysis runs with volatile components.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Clinical Study Results
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in CYP3A4 | Genotype study participants for common CYP3A4 variants to stratify the data.[1][16] |
| Genetic Polymorphisms in Drug Transporters | Genotype for polymorphisms in genes like SLCO1B1 (OATP1B1), ABCB1 (P-gp), and ABCG2 (BCRP).[6][7] |
| Concomitant Medications | Review and document all concomitant medications to identify potential CYP3A4 inhibitors or inducers.[2][5] |
| Liver Function | Assess and record the liver function of study participants, as impaired hepatic function can affect drug metabolism.[5][8] |
Issue 2: Poor Reproducibility in Analytical Quantification
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Conduct forced degradation studies to understand the stability of atorvastatin and 2-hydroxy atorvastatin under various stress conditions (acid, base, oxidation, heat, light).[13][14] Protect samples from light and store at low temperatures. |
| Inconsistent Sample Extraction | Optimize and validate the sample extraction procedure. Ensure consistent pH and use of an internal standard. |
| Chromatographic Issues | Verify the stability of the mobile phase and use a column with good resolution for atorvastatin and its metabolites.[10][17] Check for carryover between samples.[18] |
| Matrix Effects in LC-MS/MS | Evaluate and minimize matrix effects by optimizing sample cleanup and chromatographic separation. |
Experimental Protocols
Protocol 1: Sample Preparation for 2-Hydroxy Atorvastatin Quantification in Human Plasma by LC-MS/MS
This is a generalized protocol and should be optimized and validated for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of 2-hydroxy atorvastatin) to each plasma sample.
-
Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Signaling and Metabolic Pathways
Caption: Atorvastatin metabolism and transport pathway in the liver.
Experimental Workflow
Caption: Workflow for 2-hydroxy atorvastatin quantification.
Troubleshooting Logic
References
- 1. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. droracle.ai [droracle.ai]
- 6. Effect of polymorphisms in drug metabolism and transportation on plasma concentration of atorvastatin and its metabolites in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. nurseslabs.com [nurseslabs.com]
- 9. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 15. scispace.com [scispace.com]
- 16. Effects of atorvastatin on CYP3A4 and CYP3A5 mRNA expression in mononuclear cells and CYP3A activity in hypercholeresterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Atorvastatin and its Active Metabolite, 2-Hydroxy Atorvastatin, in HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of atorvastatin and its primary active metabolite, 2-hydroxy atorvastatin, in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Potency in HMG-CoA Reductase Inhibition
Atorvastatin is a highly potent inhibitor of HMG-CoA reductase.[1][2] Its primary active metabolites, including 2-hydroxy atorvastatin, are considered to be equipotent to the parent drug in vitro.[3] Studies have indicated that 2-hydroxy atorvastatin exhibits similar inhibitory effects on HMG-CoA reductase as atorvastatin itself.[4] In general, most statins demonstrate 50% inhibitory concentrations (IC50) in the range of 3-20 nM for HMG-CoA reductase.[4] While specific IC50 values can vary between studies, atorvastatin has a reported IC50 value of 8 nM.[5]
The prolonged therapeutic effect of atorvastatin is attributed in part to its active metabolites, which collectively are responsible for approximately 70% of the total HMG-CoA reductase inhibitory activity observed in plasma.[6][7][8]
Quantitative Comparison of Inhibitory Potency
| Compound | Target Enzyme | IC50 Value | Potency Comparison |
| Atorvastatin | HMG-CoA Reductase | ~8 nM[5] | Highly Potent |
| 2-Hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[4] | Equipotent to parent drug in vitro[3] |
Mechanism of Action and Signaling Pathways
Both atorvastatin and 2-hydroxy atorvastatin are competitive inhibitors of HMG-CoA reductase. They bind to the active site of the enzyme, preventing the binding of the natural substrate, HMG-CoA.[4][9] This inhibition is the initial and rate-limiting step in the cholesterol biosynthesis pathway.[9][10]
The inhibition of HMG-CoA reductase leads to a cascade of downstream effects:
-
Reduction in Cholesterol Synthesis: The primary effect is a decrease in the intracellular production of cholesterol.[10]
-
Upregulation of LDL Receptors: The depletion of intracellular cholesterol signals the cell to increase the expression of low-density lipoprotein (LDL) receptors on the cell surface.
-
Increased LDL Clearance: The increased number of LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the cells.[10]
-
Modulation of Lipid Metabolism: Atorvastatin and its metabolites can also influence lipid metabolism through pathways such as the PPAR-signaling pathway.[5]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
The potency of HMG-CoA reductase inhibitors is typically determined using an in vitro enzyme inhibition assay. A common method involves monitoring the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction, by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer)
-
Atorvastatin and 2-hydroxy atorvastatin standards
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of HMG-CoA, NADPH, and the inhibitors (atorvastatin and 2-hydroxy atorvastatin) in the assay buffer at various concentrations.
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Inhibitor Addition: Add varying concentrations of atorvastatin or 2-hydroxy atorvastatin to the wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
Both atorvastatin and its active metabolite, 2-hydroxy atorvastatin, are potent inhibitors of HMG-CoA reductase. Experimental evidence suggests that their in vitro potencies are comparable. The sustained therapeutic effect of atorvastatin is largely due to the significant contribution of its active metabolites to the overall inhibition of cholesterol synthesis. This guide provides a foundational understanding for researchers engaged in the study of statins and the development of novel lipid-lowering therapies.
References
- 1. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. Effect of atorvastatin on lipoxygenase pathway‐related gene expression in an in vitro model of lipid accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Atorvastatin and Its Hydroxy Metabolites: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic properties of atorvastatin and its primary active metabolites, ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.
Atorvastatin, a widely prescribed statin, effectively lowers low-density lipoprotein (LDL) cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Following administration, atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, into two major active metabolites: ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin).[3][4][5] These metabolites are not mere byproducts; they contribute significantly to the overall therapeutic effect of the drug, with approximately 70% of the circulating inhibitory activity for HMG-CoA reductase attributed to them.[6][7] This guide provides a comparative analysis of the parent drug and its key metabolites, supported by quantitative data and detailed experimental protocols.
Pharmacokinetic Profile: A Comparative Overview
Atorvastatin and its hydroxy metabolites exhibit distinct pharmacokinetic properties that influence their clinical efficacy and duration of action. While atorvastatin is rapidly absorbed, it undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of about 14%.[3][8] The active metabolites, however, possess a longer half-life than the parent compound, contributing to the sustained HMG-CoA reductase inhibition.[3][7]
| Parameter | Atorvastatin | Ortho-hydroxy Atorvastatin | Para-hydroxy Atorvastatin |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[3] | N/A | N/A |
| Plasma Half-life (t½) | ~14 hours[3][8] | 20-30 hours (combined active metabolites)[3][7] | 20-30 hours (combined active metabolites)[3][7] |
| Plasma Protein Binding | >98%[3][9] | N/A | N/A |
| Bioavailability | ~14%[3][8] | N/A | N/A |
| Primary Metabolism | CYP3A4, CYP3A5[3][4] | Further glucuronidation[4][9] | Further glucuronidation[10] |
| Primary Elimination | Biliary secretion[3][11] | Biliary secretion[6] | Biliary secretion[6] |
Pharmacodynamic Properties: HMG-CoA Reductase Inhibition
The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of HMG-CoA reductase.[3][12] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[11][12] The ortho- and para-hydroxylated metabolites have been shown to be equipotent to the parent drug in their ability to inhibit this enzyme in vitro.[6] This sustained inhibition in the liver leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][11]
Metabolic Pathway of Atorvastatin
The metabolic conversion of atorvastatin to its active hydroxy metabolites is a critical step in its mechanism of action. The following diagram illustrates this pathway.
Experimental Protocol: Simultaneous Quantification of Atorvastatin and its Metabolites
The following protocol outlines a general method for the simultaneous determination of atorvastatin and its hydroxy metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.[13][14][15]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (UPLC/HPLC)
-
Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is typically used.[16]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[16]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: Inject a small volume of the reconstituted sample, typically 5-10 µL.
3. Mass Spectrometric Conditions (Tandem Mass Spectrometry)
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for atorvastatin, o-OH-atorvastatin, and p-OH-atorvastatin are monitored.[16]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for all analytes.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of atorvastatin and its metabolites in a research setting.
Signaling Pathways and Pleiotropic Effects
Beyond their primary role in cholesterol reduction, statins, including atorvastatin, are known to exert pleiotropic effects that may involve various signaling pathways. Research suggests that atorvastatin can influence the PI3K/Akt/mTOR pathway, which is implicated in cellular processes such as cell growth, proliferation, and survival.[17][18] The modulation of these pathways may contribute to the broader cardiovascular protective effects observed with statin therapy. Further investigation into the differential effects of atorvastatin and its metabolites on these signaling cascades is an active area of research.
Conclusion
The active hydroxy metabolites of atorvastatin play a crucial role in its overall lipid-lowering efficacy. Their prolonged half-life compared to the parent drug contributes to a sustained inhibition of HMG-CoA reductase. Understanding the comparative pharmacology and metabolism of atorvastatin and its metabolites is essential for optimizing therapeutic strategies and for the development of new lipid-lowering agents. The provided experimental protocol offers a robust framework for the accurate quantification of these compounds in biological matrices, facilitating further research into their complex pharmacokinetic and pharmacodynamic profiles.
References
- 1. drugs.com [drugs.com]
- 2. ClinPGx [clinpgx.org]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma | MDPI [mdpi.com]
- 16. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of PI3K/Akt/GSK-3β and mTOR in the antidepressant-like effect of atorvastatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-hydroxy Atorvastatin and 4-hydroxy Atorvastatin Activity
Atorvastatin, a widely prescribed statin for the management of hypercholesterolemia, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[1][2][3][4] These metabolites contribute significantly to the therapeutic effects of the parent drug, with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase attributed to them.[4][5] This guide provides a detailed comparison of the biological activities of these two key metabolites, supported by experimental data and methodologies, for researchers and professionals in drug development.
HMG-CoA Reductase Inhibitory Activity
The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6] In vitro studies have demonstrated a clear difference in the inhibitory potency of the two hydroxylated metabolites.
| Compound | Target | IC50 Value (approx.) | Relative Potency |
| Atorvastatin | HMG-CoA Reductase | ~ 8 nM | High |
| 2-hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin | High |
| 4-hydroxy Atorvastatin | HMG-CoA Reductase | Considerably > 8 nM | Lower |
Differential Effects on Pregnane X Receptor (PXR) Signaling
Beyond their effects on cholesterol synthesis, atorvastatin and its metabolites interact with nuclear receptors, such as the pregnane X receptor (PXR). PXR is a key regulator of genes involved in drug metabolism and transport, including CYP3A4. Both 2-hydroxy and 4-hydroxy atorvastatin are ligands for PXR; however, they exhibit distinct functional consequences.[1]
Studies in primary human hepatocytes have shown that while both metabolites can bind to PXR, 4-hydroxy atorvastatin is a much weaker inducer of PXR target genes, such as CYP3A4, compared to 2-hydroxy atorvastatin.[1] This difference in activity is attributed to the impaired ability of 4-hydroxy atorvastatin to promote the release of co-repressors from the PXR ligand-binding domain.[1] While 2-hydroxy atorvastatin effectively induces the release of co-repressors and recruitment of co-activators, leading to robust gene transcription, 4-hydroxy atorvastatin demonstrates only a partial release of co-repressors, resulting in attenuated downstream signaling.[1]
Neuroprotective and Antioxidant Activities
Atorvastatin has been shown to exert neuroprotective effects, which are likely mediated by its active metabolites. 2-hydroxy atorvastatin, in particular, has demonstrated antioxidant properties by inhibiting lipid hydroperoxide formation. The neuroprotective mechanisms of atorvastatin are multifaceted and involve the activation of pro-survival signaling pathways. One such pathway is the cAMP/PKA/p-CREB/BDNF signaling cascade, which has been shown to be activated by atorvastatin and leads to the inhibition of neuronal apoptosis.[5][7][8] Additionally, there is evidence for the involvement of the PPARα-CREB pathway in the upregulation of neurotrophic factors by statins.[9] While these pathways have been primarily elucidated for the parent drug, the significant contribution of the active metabolites to the overall pharmacological effect of atorvastatin suggests their involvement in these neuroprotective actions.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This assay is designed to determine the inhibitory potency of test compounds against HMG-CoA reductase. The activity of the enzyme is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Test compounds (2-hydroxy atorvastatin, 4-hydroxy atorvastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase in each well of the 96-well plate.
-
Add varying concentrations of the test compounds (2-hydroxy atorvastatin and 4-hydroxy atorvastatin) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the substrate, HMG-CoA, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.
-
Calculate the rate of NADPH consumption for each concentration of the test compounds.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][10]
Visualizations
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atorvastatin inhibits neuronal apoptosis via activating cAMP/PKA/p-CREB/BDNF pathway in hypoxic-ischemic neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HMG-CoA Reductase Inhibitors Bind to PPARα to Upregulate Neurotrophin Expression in the Brain and Improve Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
Confirming the Identity of 2-hydroxy Atorvastatin: A Mass Spectrometry-Based Comparison Guide
For researchers and scientists in drug development, unequivocally confirming the identity of drug metabolites is a critical step in understanding a drug's metabolic fate and ensuring the accuracy of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the identification of 2-hydroxy atorvastatin, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin.
Introduction to Atorvastatin Metabolism
Atorvastatin, a synthetic lipid-lowering agent, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolic process results in the formation of several derivatives, with the most prominent being the active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated metabolites.[1][4][5] These metabolites are responsible for a significant portion of the systemic HMG-CoA reductase inhibitory activity.[1][5][6] Given their pharmacological activity, the accurate identification and quantification of these metabolites are paramount.
Mass Spectrometry for Definitive Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the identification and quantification of drug metabolites like 2-hydroxy atorvastatin in biological matrices.[7][8] This technique offers exceptional sensitivity and specificity, allowing for the precise determination of the metabolite's molecular weight and the characterization of its chemical structure through fragmentation analysis.
Experimental Workflow for Identity Confirmation
The general workflow for confirming the identity of 2-hydroxy atorvastatin using LC-MS/MS involves several key steps, as illustrated in the diagram below.
Key Mass Spectrometric Data
The confirmation of 2-hydroxy atorvastatin is achieved by comparing the acquired mass spectral data with known values. The protonated molecule [M+H]+ is selected in the first stage of mass analysis (MS1) and then fragmented to produce characteristic product ions in the second stage (MS2).
| Analyte | Molecular Formula | Molecular Weight (Da) | Precursor Ion (m/z) [M+H]+ | Key Product Ions (m/z) |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.6 | 559.3 | 440.2, 292.1 |
| 2-hydroxy Atorvastatin | C₃₃H₃₅FN₂O₆ | 574.6 | 575.2 | 466.2, 440.2 [9] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Widely available, relatively inexpensive. | Lower sensitivity and specificity compared to MS; co-eluting compounds can interfere. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Requires highly pure and concentrated samples; much lower sensitivity than MS. |
| Reference Standard Co-elution | Comparing the retention time of the unknown peak with that of a certified reference standard. | Simple and straightforward. | Requires a certified reference standard which may not always be available; does not provide structural confirmation on its own. |
Detailed Experimental Protocol: LC-MS/MS
This section provides a representative protocol for the analysis of 2-hydroxy atorvastatin in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., deuterated 2-hydroxy atorvastatin).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[7][8]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-hydroxy Atorvastatin: 575.2 → 466.2
-
Internal Standard: (adjust based on the deuterated standard used)
-
-
Collision Energy: Optimized for the specific instrument and transition (e.g., 15% nominal).[9]
Conclusion
For the definitive confirmation of 2-hydroxy atorvastatin's identity, LC-MS/MS is the superior analytical technique, offering unparalleled sensitivity and specificity. The combination of chromatographic retention time, accurate mass measurement of the precursor ion, and characteristic fragmentation patterns provides a robust and reliable identification. While other methods like HPLC-UV and NMR have their specific applications, they do not match the comprehensive and sensitive characterization provided by mass spectrometry in the context of drug metabolite identification in complex biological matrices.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. news-medical.net [news-medical.net]
- 7. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. o-Hydroxyatorvastatin | C33H35FN2O6 | CID 9808225 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-hydroxy Atorvastatin Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 2-hydroxy atorvastatin, the primary active metabolite of atorvastatin. While a formal inter-laboratory proficiency testing program for 2-hydroxy atorvastatin is not widely documented, this document synthesizes data from various validated bioanalytical methods to offer a baseline for laboratory performance comparison. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the industry standard for this type of analysis.
Comparative Performance of Analytical Methods
The accurate measurement of 2-hydroxy atorvastatin is crucial for pharmacokinetic and drug metabolism studies. The performance of analytical methods can be assessed by several key parameters. The table below summarizes the quantitative data from various published studies, offering a snapshot of expected performance characteristics for the measurement of 2-hydroxy atorvastatin in human plasma.
| Performance Metric | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.10 - 40.00[1] | 0.1 - 20[2][3] | 0.12 - 30 | 0.05 - 20.00 |
| Intra-day Precision (%RSD) | < 8%[1] | < 7.7%[2][3] | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 8%[1] | < 7.7%[2][3] | Not Reported | Not Reported |
| Accuracy (% Deviation) | < 8%[1] | ± 5.9%[2][3] | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.07[1] | 0.15 | Not Reported | 0.05 |
Generalized Experimental Protocol for 2-hydroxy Atorvastatin Quantification
The following is a generalized protocol for the quantification of 2-hydroxy atorvastatin in human plasma using LC-MS/MS. This protocol is a synthesis of common practices from validated methods.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of 2-hydroxy atorvastatin).
-
Add 600 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation (LC)
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected onto the column.
3. Mass Spectrometric Detection (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-hydroxy atorvastatin and the internal standard are monitored.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of 2-hydroxy atorvastatin in the unknown samples is determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 2-hydroxy atorvastatin in a bioanalytical laboratory.
Caption: Bioanalytical workflow for 2-hydroxy atorvastatin measurement.
Atorvastatin Metabolism
The following diagram illustrates the metabolic pathway of atorvastatin to its active hydroxy metabolites.
Caption: Metabolic conversion of atorvastatin by CYP3A4.
References
- 1. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Atorvastatin and its Active Metabolite, 2-Hydroxy Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin, is widely prescribed to lower cholesterol and reduce the risk of cardiovascular events. Its therapeutic efficacy stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, the biological activity of atorvastatin is not solely attributable to the parent compound. Following administration, atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two principal active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy).[1][3] These metabolites, particularly 2-hydroxy atorvastatin, are pharmacologically active and contribute significantly to the drug's overall therapeutic effect, accounting for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[4]
This guide provides a detailed comparison of the biological effects of 2-hydroxy atorvastatin and its parent drug, atorvastatin, focusing on their primary pharmacological action and key pleiotropic (non-lipid-lowering) effects.
Primary Pharmacological Effect: HMG-CoA Reductase Inhibition
The primary mechanism of action for both atorvastatin and its 2-hydroxy metabolite is the inhibition of HMG-CoA reductase. In vitro studies have demonstrated that 2-hydroxy atorvastatin is equipotent to the parent drug in its ability to inhibit this crucial enzyme.[5]
| Compound | HMG-CoA Reductase IC₅₀ (nM) | Reference |
| Atorvastatin | 3.71 | [5] |
| 2-Hydroxy Atorvastatin | 5.54 | [5] |
| IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
The comparable IC₅₀ values indicate that 2-hydroxy atorvastatin possesses a similar inhibitory effect on cholesterol synthesis as atorvastatin.[6] This potent activity of the metabolite is a key factor in the prolonged duration of action observed with atorvastatin therapy.[7]
Experimental Protocol: HMG-CoA Reductase Activity Assay
The inhibitory activity of these compounds is typically determined using an in vitro spectrophotometric assay that measures the rate of NADPH oxidation, a co-factor in the HMG-CoA reductase-catalyzed reaction.
-
Reagent Preparation : A reaction mixture is prepared containing a phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.8), NADPH (e.g., 0.8 mM), and a known concentration of recombinant human HMG-CoA reductase enzyme (e.g., 2 µg).[8]
-
Inhibitor Addition : Varying concentrations of the test compounds (atorvastatin or 2-hydroxy atorvastatin), typically dissolved in DMSO, are added to the wells of a 96-well plate.[8]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, HMG-CoA (e.g., 0.8 mM), to each well.[8]
-
Data Acquisition : The plate is immediately placed in a microplate reader set to 37°C. The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored kinetically over a period of time (e.g., 10-15 minutes).[8][9][10]
-
Data Analysis : The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition at each compound concentration is determined relative to a control reaction (containing DMSO without an inhibitor). The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable nonlinear regression model.[6]
Metabolism and Effects on Cytochrome P450 Enzymes
Atorvastatin is predominantly metabolized by CYP3A4 to form its hydroxylated metabolites.[11][12] Interestingly, atorvastatin and its metabolites can also influence the expression of these same enzymes, suggesting a potential for auto-induction and drug-drug interactions. Studies in primary human hepatocytes have shown that both atorvastatin and 2-hydroxy atorvastatin can induce the expression of CYP3A4 and CYP2B6.
| Compound (at 10 µM) | Effect on CYP3A4 mRNA Expression (Fold Induction vs. Control) | Effect on CYP2B6 Protein Induction | Reference | | :--- | :--- | :--- | | Atorvastatin | ~6.5-fold | Inducer |[13] | | 2-Hydroxy Atorvastatin | ~7.9-fold | Inducer |[13] |
This induction capacity suggests that both the parent drug and its metabolite can act as ligands for the pregnane X receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[13]
Pleiotropic Effects: Beyond Cholesterol Lowering
Statins are recognized for a range of "pleiotropic" effects that contribute to their cardiovascular benefits, independent of their impact on lipid levels. These include improvements in endothelial function and anti-inflammatory actions.[14][15]
Endothelial Function
A healthy vascular endothelium is crucial for cardiovascular homeostasis, primarily through the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). Endothelial dysfunction is a hallmark of atherosclerosis. Atorvastatin therapy has been shown to improve endothelial function through several mechanisms:
-
Upregulation of eNOS : Atorvastatin increases the expression and activity of eNOS, leading to enhanced NO bioavailability.[16][17][18] This effect is mediated, in part, by the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). Reduced GGPP prevents the activation of the small GTP-binding protein Rho, which is known to destabilize eNOS mRNA.[17]
-
Restoration of Endothelial Integrity : In cellular models, atorvastatin can help restore the integrity of the endothelial barrier damaged by oxidized cholesterol.[19]
-
Anti-Oxidative Effects : The metabolites of atorvastatin have been noted for their ability to inhibit the oxidation of lipoproteins, which could contribute to impeding the progression of atherosclerosis.[20]
While direct comparative studies on the endothelial effects of 2-hydroxy atorvastatin are limited, its significant contribution to systemic HMG-CoA reductase inhibition suggests it plays a crucial role in the pleiotropic effects mediated by the mevalonate pathway.
Anti-inflammatory Effects
Atherosclerosis is fundamentally an inflammatory disease. Statins exert potent anti-inflammatory effects, which are critical to their clinical efficacy.[21][22]
-
Reduction of C-Reactive Protein (CRP) : Atorvastatin treatment is well-documented to reduce plasma levels of high-sensitivity C-reactive protein (hs-CRP), a key marker of systemic inflammation.[20][23][24] Reductions of 32-40% have been observed with high-dose atorvastatin therapy.[20][23]
-
Modulation of Inflammatory Cytokines : Statins can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][14]
-
Inhibition of Leukocyte Adhesion : Statins can reduce the expression of adhesion molecules on endothelial cells, thereby inhibiting the migration of inflammatory cells into the arterial wall.[2]
As with endothelial effects, specific data quantifying the direct anti-inflammatory contribution of 2-hydroxy atorvastatin versus the parent drug is not yet fully established. However, given that many of these anti-inflammatory actions are linked to the inhibition of the mevalonate pathway, the potent activity of 2-hydroxy atorvastatin is undoubtedly a major contributor to these benefits.
Visualizing the Pathways
To better understand the relationships described, the following diagrams illustrate the metabolic pathway of atorvastatin, a typical experimental workflow, and a key signaling pathway involved in its pleiotropic effects.
Conclusion
The biological effects of atorvastatin therapy are a composite of the actions of the parent drug and its active metabolites. The primary metabolite, 2-hydroxy atorvastatin, is not merely a byproduct but a potent pharmacological agent in its own right. It exhibits HMG-CoA reductase inhibitory activity that is comparable to atorvastatin, ensuring a sustained and effective reduction in cholesterol synthesis. Furthermore, by contributing to the inhibition of the mevalonate pathway, it is a key mediator of the crucial pleiotropic effects of atorvastatin, including the improvement of endothelial function and the suppression of inflammation. Understanding the distinct and overlapping effects of atorvastatin and its metabolites is vital for drug development professionals seeking to optimize statin therapy and develop next-generation cardiovascular drugs. Future research should focus on directly quantifying the specific contributions of 2-hydroxy atorvastatin to the full spectrum of pleiotropic benefits observed in patients.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Atorvastatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atorvastatin attenuates inflammation and oxidative stress induced by ischemia/reperfusion in rat heart via the Nrf2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Atorvastatin upregulates type III nitric oxide synthase in thrombocytes, decreases platelet activation, and protects from cerebral ischemia in normocholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Atorvastatin inhibits calcification and enhances nitric oxide synthase production in the hypercholesterolaemic aortic valve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of the effects of monotherapy with rosuvastatin, atorvastatin or ezetimibe versus combination treatment with rosuvastatin-ezetimibe and atorvastatin-ezetimibe on the integrity of vascular endothelial cells damaged by oxidized cholesterol | PLOS One [journals.plos.org]
- 20. Effect of atorvastatin on C-reactive protein and benefits for cardiovascular disease in patients with type 2 diabetes: analyses from the Collaborative Atorvastatin Diabetes Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Are statins anti-inflammatory? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review [mdpi.com]
- 23. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial 2-Hydroxy Atorvastatin Reference Standards
For researchers, scientists, and drug development professionals, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available 2-hydroxy atorvastatin reference standards. As direct comparative experimental data from suppliers is not publicly available, this guide presents a framework for evaluation based on typical quality attributes and provides representative data for illustrative purposes.
Key Quality Attributes for Reference Standards
The suitability of a 2-hydroxy atorvastatin reference standard is determined by a set of critical quality attributes. When selecting a supplier, it is essential to scrutinize the Certificate of Analysis (CoA) for the following parameters:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Impurities: Identification and quantification of any related substances or residual solvents.
-
Assay (Content): The precisely determined amount of the substance, often calculated using a mass balance approach.
-
Water Content: Quantification of water, which can affect the true concentration.
-
Physical Characteristics: Appearance, color, and form of the material.
Comparative Analysis of 2-Hydroxy Atorvastatin Reference Standards
The following table summarizes the typical specifications for 2-hydroxy atorvastatin reference standards from representative commercial suppliers. Note: This data is illustrative and researchers should always refer to the specific Certificate of Analysis for the lot they purchase.
| Feature | Supplier A (Illustrative) | Supplier B (Illustrative) | Supplier C (Illustrative) |
| Product Name | 2-Hydroxy Atorvastatin Calcium Salt | ortho-Hydroxyatorvastatin Calcium | Atorvastatin Metabolite M2 Calcium Salt |
| CAS Number | 265989-46-6 | 265989-46-6 | 265989-46-6 |
| Molecular Formula | C₃₃H₃₄FN₂O₆ · 0.5Ca | C₃₃H₃₄FN₂O₆ · 0.5Ca | C₃₃H₃₄FN₂O₆ · 0.5Ca |
| Molecular Weight | 593.7 g/mol | 593.7 g/mol | 593.7 g/mol |
| Purity (by HPLC) | 99.2% | 98.7% | 99.5% |
| Identity (IR, MS, NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | 1.5% | 2.1% | 1.2% |
| Residual Solvents (GC-HS) | <0.1% Methanol | <0.2% Acetonitrile | <0.1% Ethanol |
| Assay (by Mass Balance) | 97.7% | 96.6% | 98.3% |
| Physical Appearance | White to off-white solid | Off-white powder | White crystalline powder |
| Certificate of Analysis | Provided with shipment | Available online | Provided with shipment |
| Storage Conditions | -20°C | 2-8°C | -20°C, protect from light |
Experimental Protocols
Detailed methodologies are crucial for the verification and proper use of reference standards. Below are representative protocols for key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the 2-hydroxy atorvastatin reference standard by separating it from any potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Identity Confirmation by Infrared (IR) Spectroscopy
This protocol verifies the functional groups and overall structure of the compound.
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the reference standard.
-
Method: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The IR spectrum of the sample should be concordant with the reference spectrum of 2-hydroxy atorvastatin.
Identity Confirmation by Mass Spectrometry (MS)
This method confirms the molecular weight of the compound.
-
Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole.
-
Sample Infusion: Introduce the sample solution (from HPLC preparation) into the mass spectrometer.
-
Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 2-hydroxy atorvastatin.
Visualizing Key Processes
To aid in understanding the context and application of this reference standard, the following diagrams illustrate the metabolic pathway of atorvastatin and the general workflow for qualifying a chemical reference standard.
Caption: Metabolic pathway of Atorvastatin.
Caption: Workflow for qualifying a chemical reference standard.
Atorvastatin and its Metabolites: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of atorvastatin and its primary active metabolites, ortho-hydroxyatorvastatin (o-HVA) and para-hydroxyatorvastatin (p-HVA). The information presented is intended to support research and development efforts in the field of lipid-lowering therapies.
Introduction
Atorvastatin is a widely prescribed statin that effectively lowers low-density lipoprotein (LDL) cholesterol by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Upon administration, atorvastatin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: ortho-hydroxyatorvastatin (o-HVA) and para-hydroxyatorvastatin (p-HVA).[2][3][4] These metabolites contribute significantly to the overall therapeutic effect of the drug.[2] Understanding the relative efficacy of the parent drug and its metabolites is crucial for a complete assessment of its pharmacological profile.
Atorvastatin Metabolism
The metabolic conversion of atorvastatin to its hydroxylated derivatives is a key step in its mechanism of action. The following diagram illustrates this pathway.
Comparative Efficacy Data
The primary measure of efficacy for atorvastatin and its metabolites is their ability to inhibit HMG-CoA reductase. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.
| Compound | HMG-CoA Reductase Inhibition IC50 (nM) |
| Atorvastatin | 8 |
| ortho-hydroxyatorvastatin (o-HVA) | 10 |
| para-hydroxyatorvastatin (p-HVA) | 38 |
Data sourced from a comparative study on the effects of statins on HMG-CoA reductase activity.[5]
The data indicates that ortho-hydroxyatorvastatin possesses inhibitory activity comparable to the parent atorvastatin, while para-hydroxyatorvastatin is significantly less potent.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of atorvastatin and its metabolites.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor. The activity is determined by monitoring the decrease in NADPH absorbance at 340 nm.[6][7]
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).[8]
-
Reconstitute recombinant human HMG-CoA reductase enzyme in the assay buffer.[6]
-
Prepare stock solutions of NADPH and HMG-CoA substrate in the assay buffer.[6]
-
Prepare serial dilutions of atorvastatin, o-HVA, and p-HVA in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and NADPH to each well.[7]
-
Add the test compounds (atorvastatin and its metabolites) at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., pravastatin).[7]
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.[7]
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader in kinetic mode at 37°C for at least 10-20 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cholesterol Biosynthesis Assay
This assay provides a more physiologically relevant measure of the inhibitory effect of the compounds on de novo cholesterol synthesis in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line, such as human hepatoma (HepG2) cells, in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of atorvastatin, o-HVA, and p-HVA for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
-
Cholesterol Quantification:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total cellular cholesterol content using a commercially available cholesterol assay kit. These kits typically employ an enzymatic method that results in a colorimetric or fluorometric signal proportional to the amount of cholesterol present.[10][11]
-
-
Data Analysis:
-
Normalize the cholesterol content to the total protein concentration in each well to account for differences in cell number.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
Conclusion
The primary active metabolite of atorvastatin, ortho-hydroxyatorvastatin, demonstrates HMG-CoA reductase inhibitory potency comparable to the parent drug. Para-hydroxyatorvastatin, while still active, is considerably less potent. These findings underscore the importance of considering the metabolic profile of atorvastatin when evaluating its overall pharmacological activity. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these and other lipid-lowering agents.
References
- 1. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy Atorvastatin Calcium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxy atorvastatin calcium salt, ensuring the protection of personnel and the environment.
Chemical Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation[1]
Adherence to proper personal protective equipment (PPE) is mandatory when handling this compound. This includes wearing protective gloves, clothing, and eye/face protection.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
